N,N-Difluoromethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3F2N |
|---|---|
Molecular Weight |
67.038 g/mol |
IUPAC Name |
N,N-difluoromethanamine |
InChI |
InChI=1S/CH3F2N/c1-4(2)3/h1H3 |
InChI Key |
KTNJOGGUCNTDHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(F)F |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of N,N-Difluoromethanamine
An in-depth technical guide on the synthesis of N,N-Difluoromethanamine remains elusive within the publicly available scientific literature. Extensive searches for detailed experimental protocols, quantitative data, and specific characterization information for this compound (CH₃NF₂) have not yielded a reproducible synthetic method.
While the field of organofluorine chemistry is rich with methods for the synthesis of various fluorinated amines, a specific, well-documented procedure for the direct synthesis of this compound is not readily found in contemporary chemical databases or historical literature accessible through standard search methodologies.
General approaches to the synthesis of N-fluoro compounds often involve the use of specialized fluorinating agents. These reagents are broadly classified and have been reviewed extensively in the chemical literature. The synthesis of related compounds, such as α-difluoromethyl amines and N,N-difluorotrifluoromethylamine, has been reported, but these methods are not directly applicable to the synthesis of the target molecule.
For instance, the synthesis of α-difluoromethyl amines has been achieved through nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines. Similarly, N,N-difluorotrifluoromethylamine has been synthesized from difluoro-N-fluoromethanimine. These examples highlight the specific and often complex nature of introducing fluorine into organic molecules, where the synthetic route is highly dependent on the target structure.
Publicly available resources such as PubChem and the NIST Chemistry WebBook provide basic information about this compound, including its chemical formula, molecular weight, and some computed properties. However, these databases do not contain experimental details regarding its synthesis.
The direct fluorination of amines is a known process but is often challenging to control and can lead to a mixture of products or decomposition. The specific conditions required for the selective synthesis of this compound from methylamine or a suitable precursor have not been detailed in the reviewed literature.
Given the lack of specific information, a detailed technical guide with experimental protocols, quantitative data, and visualizations for the synthesis of this compound cannot be provided at this time. Researchers and drug development professionals interested in this specific molecule may need to undertake exploratory research to develop a viable synthetic route. This would likely involve the investigation of various fluorinating agents and reaction conditions, starting from methylamine or a protected derivative.
Further research in specialized historical archives or less-indexed chemical literature may be required to uncover any early reports of the synthesis of this compound. Without a primary literature source detailing a successful synthesis, any attempt to produce this compound would be purely speculative.
An In-depth Technical Guide on the Chemical Properties of N,N-Difluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on N,N-Difluoromethanamine. A comprehensive literature search revealed significant gaps in the experimental data for this specific compound. Much of the information presented, particularly regarding synthesis, reactivity, and safety, is based on general knowledge of N,N-difluoroalkylamines and should be treated with caution. No specific biological activity or signaling pathway data for this compound has been reported in the reviewed literature.
Core Chemical Properties
This compound is a chemical compound with the molecular formula CH₃F₂N.[1][2] It is also known by its synonyms Methyldifluoroamine and (Difluoroamino)methane.[1] Due to a lack of extensive experimental investigation, many of its physical and chemical properties are based on computational predictions.
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound. It is critical to note that a significant portion of this data is derived from computational models and has not been experimentally validated.
| Property | Value | Source |
| Molecular Formula | CH₃F₂N | PubChem[1] |
| Molecular Weight | 67.04 g/mol | PubChem[1] |
| CAS Number | 753-58-2 | NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Octanol/Water Partition Coefficient (logP) | 0.4 (Computed) | PubChem[1] |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the synthesis of N,N-difluoroalkylamines have been reported. One common approach involves the direct fluorination of primary amines using elemental fluorine or other fluorinating agents.
General Experimental Protocol for the Synthesis of N,N-Difluoroalkylamines (Illustrative)
Disclaimer: This is a generalized protocol and has not been specifically tested for this compound. The synthesis of N,N-difluoroamines can be hazardous and should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions.
Materials:
-
Primary amine (e.g., methylamine)
-
Fluorinating agent (e.g., diluted elemental fluorine in an inert gas)
-
Inert solvent (e.g., anhydrous acetonitrile)
-
Reaction vessel suitable for gas-liquid reactions at low temperatures
-
Quenching solution (e.g., sodium sulfite solution)
Procedure:
-
A solution of the primary amine in an anhydrous, inert solvent is prepared in the reaction vessel.
-
The reaction vessel is cooled to a low temperature (e.g., -78 °C) using a suitable cooling bath.
-
A stream of the diluted fluorinating agent is bubbled through the stirred amine solution at a controlled rate.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., GC-MS or NMR of aliquots).
-
Upon completion, the reaction is carefully quenched by the addition of a reducing agent solution.
-
The product is isolated and purified using standard techniques such as distillation or chromatography.
Reactivity
The reactivity of N,N-difluoroamines is characterized by the presence of the two electron-withdrawing fluorine atoms attached to the nitrogen. This functional group imparts unique chemical properties, including:
-
Reduced Basicity: The nitrogen lone pair is significantly less available for protonation compared to the parent amine due to the inductive effect of the fluorine atoms.
-
Electrophilic Nitrogen: The nitrogen atom in N,N-difluoroamines can exhibit electrophilic character.
-
Potential for Fluorine Transfer: Under certain conditions, N,N-difluoroamines can act as fluorinating agents.
-
Thermal Instability: Many N,N-difluoroamino compounds are thermally sensitive and can decompose, sometimes explosively.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound has been found in the public domain. The following are predicted characteristics based on the analysis of related compounds.
NMR Spectroscopy
-
¹H NMR: A single signal for the methyl protons would be expected. The chemical shift would likely be downfield compared to methylamine due to the electron-withdrawing nature of the -NF₂ group. Coupling to the two fluorine atoms would likely result in a triplet.
-
¹³C NMR: A single resonance for the methyl carbon is anticipated.
-
¹⁹F NMR: A single resonance for the two equivalent fluorine atoms would be expected, likely appearing as a quartet due to coupling with the three methyl protons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the methyl group. The N-F stretching vibrations typically appear in the region of 1000-800 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 67. Fragmentation patterns would likely involve the loss of fluorine atoms, a methyl group, or HF.
Biological Activity and Signaling Pathways
A thorough search of scientific databases revealed no information regarding the biological activity, pharmacology, or any associated signaling pathways for this compound. The introduction of difluoromethyl groups can be a strategy in drug design to modulate properties like metabolic stability and bioavailability; however, the biological effects of this specific small molecule are unknown.
Experimental Protocols and Safety
Handling and Storage
No specific safety data sheet (SDS) for this compound is available. Based on the general properties of related N,N-difluoroamines and other organofluorine compounds, the following precautions are recommended:
-
Handling: Should be handled only by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.
-
Storage: Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as strong acids, bases, and reducing agents.
Toxicology
The toxicological properties of this compound have not been determined. As with any uncharacterized chemical, it should be handled as a potentially hazardous substance.
Summary of Knowledge Gaps
The current scientific literature has significant gaps in the knowledge base for this compound. The following diagram illustrates the disparity between the available information and the data required for a complete chemical and biological profile.
Conclusion
This compound remains a poorly characterized compound. While its basic chemical identity is established, a comprehensive understanding of its physical properties, specific synthesis, reactivity, and biological effects is lacking. For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique properties imparted by the N,N-difluoroamino group suggest that this and related compounds could have interesting applications, but a significant amount of fundamental research is required to elucidate their chemical and biological profiles. Any work with this compound should proceed with a high degree of caution due to the unknown hazards.
References
In-depth Technical Guide: The Structure of N,N-Difluoromethanamine
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Structural Analysis of N,N-Difluoromethanamine (CH₃F₂N)
Introduction
This technical guide provides a detailed overview of the structural and electronic properties of this compound (also known as methyldifluoroamine). The strategic incorporation of fluorine atoms into small organic molecules can significantly alter their physicochemical properties, including basicity, lipophilicity, and metabolic stability. Understanding the precise molecular geometry and electronic structure of fluorinated amines is therefore of considerable interest to the fields of medicinal chemistry and materials science.
Molecular Structure and Properties
This compound consists of a central nitrogen atom bonded to a methyl group and two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly influences the geometry and electron distribution around the nitrogen atom.
Computed Molecular Properties
Quantitative data for this compound has been computed and is available through public chemical databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | CH₃F₂N | PubChem[1] |
| Molecular Weight | 67.038 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 753-58-2 | NIST WebBook |
| Canonical SMILES | CN(F)F | PubChem[1] |
| InChI Key | KTNJOGGUCNTDHY-UHFFFAOYSA-N | PubChem[1] |
Table 1: Computed Molecular Properties of this compound
Theoretical Structural Parameters
Detailed experimental determination of the bond lengths and angles for this compound through techniques such as gas-phase electron diffraction or microwave spectroscopy has not been reported in the literature. However, computational chemistry provides reliable estimates for these parameters. Table 2 presents theoretical values for the key structural parameters of this compound, which are essential for understanding its three-dimensional conformation.
| Parameter | Theoretical Value |
| C-N Bond Length | Unavailable |
| N-F Bond Length | Unavailable |
| C-H Bond Length | Unavailable |
| F-N-F Bond Angle | Unavailable |
| C-N-F Bond Angle | Unavailable |
| H-C-N Bond Angle | Unavailable |
Table 2: Theoretical Structural Parameters of this compound
Note: Specific, experimentally validated or high-level computational values for the bond lengths and angles of this compound are not available in the reviewed literature. The values presented here would be derived from standard computational chemistry models.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of molecules. The following sections describe the expected spectroscopic features of this compound based on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a single signal for the three equivalent protons of the methyl group. This signal would likely be a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the methyl carbon. This signal would be split into a triplet by the two directly attached nitrogen-bound fluorine atoms (²JCF).
-
¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three protons of the methyl group (³JFH).
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrational frequencies are listed in Table 3.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretching | 2950 - 2850 |
| C-N Stretching | 1250 - 1020 |
| N-F Stretching | 1000 - 800 |
| CH₃ Bending | 1470 - 1350 |
Table 3: Expected Infrared Absorption Bands for this compound
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily accessible scientific literature. However, general methods for the synthesis of related N,N-difluoroamino compounds can be adapted. A plausible synthetic approach is the direct fluorination of methylamine or a suitable precursor.
General Synthesis of N,N-Difluoroamines (Illustrative Protocol)
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
Methylamine hydrochloride
-
Anhydrous sodium fluoride
-
Fluorine gas (diluted in an inert gas, e.g., nitrogen)
-
Anhydrous reaction solvent (e.g., acetonitrile)
-
Sodium hydroxide solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Methylamine hydrochloride is converted to free methylamine in a suitable solvent.
-
The solution of methylamine is cooled to a low temperature (e.g., -78 °C) in a specialized fluorination reactor equipped with a gas inlet, thermometer, and a system for neutralizing excess fluorine.
-
A dilute stream of fluorine gas in nitrogen is bubbled through the cooled, stirred solution. The flow rate and reaction time are critical parameters to control the extent of fluorination.
-
The reaction mixture is carefully monitored for the consumption of the starting material and the formation of the product using an appropriate analytical technique (e.g., gas chromatography coupled with mass spectrometry).
-
Upon completion, the reaction is quenched by purging with an inert gas to remove excess fluorine.
-
The reaction mixture is neutralized, and the organic product is extracted with a suitable solvent.
-
The organic extract is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by low-temperature fractional distillation or preparative gas chromatography.
Safety Precautions: Direct fluorination reactions are extremely hazardous and should only be performed by experienced chemists in a well-equipped laboratory with appropriate safety measures, including a blast shield and specialized gas handling equipment. Fluorine gas is highly toxic and corrosive.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
physical and chemical properties of N,N-Difluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
Comprehensive experimental data for the physical properties of N,N-Difluoromethanamine are scarce in the current literature. The following tables summarize the available computed data for this compound.
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₃F₂N | PubChem[1][2] |
| Molecular Weight | 67.038 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 753-58-2 | NIST WebBook[2] |
| Canonical SMILES | CN(F)F | PubChem[1] |
| InChI | InChI=1S/CH3F2N/c1-4(2)3/h1H3 | PubChem[1] |
| InChIKey | KTNJOGGUCNTDHY-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 67.02335542 Da | PubChem[1] |
| Monoisotopic Mass | 67.02335542 Da | PubChem[1] |
| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |
| Heavy Atom Count | 4 | PubChem[1] |
Note: The properties listed above are primarily from computational models and should be considered as estimates. Experimental verification is required for definitive values.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not available in the surveyed literature. However, based on the general chemistry of N-fluoro compounds, the following characteristics can be anticipated:
-
Electrophilicity of Fluorine: The fluorine atoms attached to the nitrogen are expected to have some electrophilic character, making them susceptible to reaction with nucleophiles.
-
N-F Bond Cleavage: The N-F bond can be cleaved under certain conditions, potentially leading to the formation of radical or ionic species.
-
Thermal Stability: The thermal stability of N,N-difluoroamines can vary. Some are known to be unstable and potentially explosive.
-
Hydrolytic Stability: The stability of the N-F bond towards hydrolysis can also vary depending on the molecular structure and reaction conditions.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound could not be located in the reviewed scientific literature. However, general synthetic strategies for the formation of N,N-difluoroamino groups often involve the direct fluorination of primary amines or their derivatives using electrophilic fluorine sources.
One conceptual approach for the synthesis of N,N-difluoroamines is the fluorination of a suitable precursor, such as a primary amine or a sulfonamide, using a powerful fluorinating agent. A generalized workflow for such a synthesis is depicted below.
References
An In-depth Technical Guide to N-Fluoro Compounds in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Among the methodologies for C-F bond formation, electrophilic fluorination has emerged as a powerful and versatile strategy. This guide provides a comprehensive overview of N-fluoro compounds, the dominant class of electrophilic fluorinating agents. It covers their classification, synthesis, reactivity, and applications, with a focus on providing practical, data-driven insights for laboratory and industrial applications. Detailed experimental protocols for the synthesis and application of key N-fluoro reagents are presented, alongside quantitative reactivity data and spectroscopic characterization to aid in reagent selection and reaction optimization.
Introduction to N-Fluoro Compounds
The development of bench-stable, selective, and safe electrophilic fluorinating agents has revolutionized the synthesis of organofluorine compounds, moving beyond the hazardous use of elemental fluorine (F₂).[2][3] Reagents possessing a reactive nitrogen-fluorine (N-F) bond have become the tools of choice for this transformation.[3] These compounds act as a source of an "electrophilic fluorine" (formally F⁺), capable of reacting with a wide array of carbon-centered nucleophiles.
N-F reagents offer significant advantages, including enhanced stability, ease of handling with standard laboratory glassware, and a tunable range of reactivity, allowing for the selective fluorination of diverse substrates from electron-rich aromatics to enolates and carbanions.[2] Their development has been a critical enabler for the widespread incorporation of fluorine in drug discovery and materials science.
Classification of N-Fluoro Reagents
N-fluoro reagents are broadly categorized into two main classes based on their overall charge: neutral reagents and ionic (cationic) reagents. This classification generally correlates with their fluorinating power.
-
Neutral N-F Reagents: This class includes N-fluorosulfonamides, N-fluorosulfonimides, and other neutral structures. They are generally considered milder fluorinating agents. The most prominent and widely used example is N-Fluorobenzenesulfonimide (NFSI) .[3]
-
Ionic N-F Reagents: These are typically quaternary ammonium salts or N-fluoropyridinium salts. The presence of a positive charge on the nitrogen-containing scaffold enhances the electrophilicity of the fluorine atom, making them more powerful fluorinating agents.[2] The archetypal reagent in this class is Selectfluor® , a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[3]
The relationship and key examples of these classes are illustrated in the diagram below.
Synthesis of Key N-Fluoro Reagents
The preparation of most N-F reagents involves the direct fluorination of a nitrogen-containing precursor with dilute elemental fluorine.
Synthesis of Selectfluor® (F-TEDA-BF₄)
Selectfluor is synthesized in a multi-step process starting from 1,4-diazabicyclo[2.2.2]octane (DABCO). The general synthetic pathway involves N-alkylation followed by fluorination.
Synthesis of N-Fluorobenzenesulfonimide (NFSI)
NFSI is typically prepared by the direct fluorination of benzenesulfonimide or its sodium salt using a dilute mixture of fluorine in nitrogen.
Reactivity and Mechanistic Considerations
The mechanism of electrophilic fluorination by N-F reagents has been a subject of study, with evidence pointing towards either a direct bimolecular nucleophilic substitution (Sₙ2) at the fluorine atom or a single-electron transfer (SET) pathway. For many common reactions, particularly with carbon nucleophiles like enolates, kinetic studies and the absence of radical rearrangement products support an Sₙ2-type mechanism.[3]
The reactivity of N-F reagents is not solely limited to fluorination. Their inherent oxidative potential allows them to act as oxidants for various functional groups or as initiators for other transformations, a property particularly well-documented for Selectfluor®.[4]
Quantitative Reactivity Data
The choice of an appropriate N-F reagent is critical for a successful fluorination, as a reagent that is too powerful can lead to side reactions, while one that is too weak will result in no reaction. Quantitative kinetic studies provide a valuable framework for reagent selection. The following table summarizes second-order rate constants for the reaction of various N-F reagents with a model nucleophile (the enol form of 1,3-diphenylpropane-1,3-dione) in acetonitrile.
| Reagent Name | Class | Abbreviation / Structure | k₂ (25 °C) [M⁻¹s⁻¹] |
| N-Fluorobenzenesulfonimide | Neutral | NFSI | 1.83 x 10⁻³ |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Ionic | 2.50 x 10⁻¹ | |
| Selectfluor® | Ionic | F-TEDA-BF₄ | 1.89 x 10² |
| N-Fluoro-2,6-dichloropyridinium triflate | Ionic | 2.21 x 10² | |
| N-Fluoro-pentachloropyridinium triflate | Ionic | 1.54 x 10⁵ |
Data adapted from Rozatian, N. et al., Chem. Sci., 2018, 9, 8692-8702.
Spectroscopic Characterization
¹⁹F NMR spectroscopy is an indispensable tool for characterizing N-fluoro compounds and their reaction products due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts are highly sensitive to the electronic environment.
| Compound / Moiety | Typical ¹⁹F Chemical Shift (δ, ppm) | Reference / Notes |
| N-F Reagents | ||
| N-Fluorobenzenesulfonimide (NFSI) | ~ +65.8 | Relative to internal PhSO₂F standard.[5] |
| Selectfluor® | Not typically observed directly in product spectra. | |
| Fluorinated Products | Referenced to CFCl₃ (0 ppm) unless noted.[6][7] | |
| Aryl Fluorides (Ar-F) | -170 to -80 | |
| Alkenyl Fluorides (C=C-F) | -180 to -70 | |
| Alkyl Fluorides (-CH₂-F) | -250 to -200 | |
| Alkyl Difluorides (-CF₂-) | -140 to -80 | |
| Alkyl Trifluorides (-CF₃) | -80 to -40 |
Experimental Protocols
The following protocols are representative examples of the synthesis and application of N-fluoro reagents for the electrophilic fluorination of common substrate classes.
Protocol 1: Synthesis of 3-Fluorooxindoles from Indoles using Selectfluor®
This procedure provides a direct and efficient route to 3-fluorooxindoles, which are valuable structures in medicinal chemistry.
General Workflow:
Methodology:
-
Reaction Setup: To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor® (3.0 mmol, 3.0 equiv.).
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, remove the acetonitrile from the reaction mixture under reduced pressure.
-
Extraction: Add water (10 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired 3-fluorooxindole.
(This protocol is adapted from the method described by Takeuchi, Y. et al., Org. Lett., 2000, 2, 639-642).[8]
Protocol 2: Enantioselective Fluorination of a β-Ketoester using NFSI and a Chiral Palladium Catalyst
This procedure illustrates the use of NFSI in asymmetric catalysis to generate chiral α-fluoro carbonyl compounds.
Methodology:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral palladium complex (e.g., 5 mol %) in the chosen solvent (e.g., ethanol).
-
Reaction Setup: Add the β-ketoester substrate (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Fluorination: Add N-Fluorobenzenesulfonimide (NFSI) (1.2-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC or HPLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to yield the optically active α-fluoro-β-ketoester.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
(This protocol is a generalized representation based on the work of Hamashima, Y. et al., J. Am. Chem. Soc., 2005, 127, 10164-10165).[7]
Protocol 3: Oxyfluorination of a Bicyclic Alkene using Selectfluor®
This method demonstrates the ability of Selectfluor® to mediate the addition of both a fluorine atom and an oxygen-based nucleophile across a double bond.
Methodology:
-
Reaction Setup: In a reaction tube, combine the bicyclic alkene (e.g., benzonorbornadiene, 0.5 mmol), the alcohol nucleophile (1.2 mmol, 2.4 equiv), and Selectfluor® (0.6 mmol, 1.2 equiv) in acetonitrile (2 mL).
-
Reaction: Seal the tube and heat the mixture at 90 °C for 2 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL).
-
Purification: Filter the mixture to remove insoluble salts and concentrate the filtrate. Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to obtain the oxyfluorinated product.
(This protocol is adapted from Dağalan, Z. et al., Beilstein J. Org. Chem., 2024, 20, 1462–1467).[9]
Applications in Drug Discovery and Development
The ability to selectively install fluorine atoms into complex molecules has had a profound impact on drug design. N-fluoro reagents are instrumental in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine can:
-
Block Metabolic Sites: The strength of the C-F bond can prevent metabolic oxidation at a specific position, increasing the half-life of a drug.
-
Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state and solubility.
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or induce conformational changes that favor binding to a biological target.
The reliable and scalable fluorination reactions enabled by reagents like NFSI and Selectfluor® allow medicinal chemists to systematically explore the effects of fluorination during lead optimization, making these reagents indispensable tools in modern drug development.
Conclusion
N-fluoro compounds, spearheaded by versatile reagents like NFSI and Selectfluor®, have matured from laboratory curiosities into essential tools for organic synthesis. Their stability, selectivity, and broad substrate scope have made electrophilic fluorination a routine and predictable transformation. The continued development of new N-F reagents, including chiral variants for asymmetric synthesis, and a deeper mechanistic understanding of their reactivity will further expand the synthetic chemist's ability to precisely engineer the properties of organic molecules, driving innovation across the chemical and life sciences.
References
- 1. fishersci.ch [fishersci.ch]
- 2. organicreactions.org [organicreactions.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Electrophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated compounds ubiquitous in pharmaceuticals and agrochemicals. Electrophilic fluorination, the formal transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center, has emerged as a powerful and versatile strategy for the synthesis of these valuable molecules. This guide provides a comprehensive overview of the fundamental principles of electrophilic fluorination, including its core mechanisms, a comparative analysis of common reagents, and detailed experimental protocols for key transformations.
Core Principles and Mechanistic Insights
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source.[1] The development of stable, selective, and safe electrophilic fluorinating agents, primarily those containing a nitrogen-fluorine (N-F) bond, has been pivotal to the widespread adoption of this methodology.[1][2] These reagents have largely superseded earlier, more hazardous agents like elemental fluorine (F₂) and those with oxygen-fluorine (O-F) bonds.[1]
The precise mechanism of electrophilic fluorination has been a subject of considerable debate, with two primary pathways proposed: a concerted SN2-type mechanism and a stepwise single-electron transfer (SET) mechanism.[1]
-
S
N2 Mechanism: In this pathway, the nucleophile directly attacks the fluorine atom of the N-F reagent, leading to the simultaneous formation of the C-F bond and cleavage of the N-F bond. Evidence supporting the SN2 mechanism includes kinetic studies of the fluorination of 1,3-dicarbonyl compounds and the observation that different organometallic reagents with varying tendencies for SET processes can give similar product yields.[1] -
Single-Electron Transfer (SET) Mechanism: This mechanism involves an initial electron transfer from the nucleophile to the fluorinating reagent, generating a radical cation and a radical anion. Subsequent fluorine atom transfer and recombination of the resulting radicals lead to the fluorinated product. The SET mechanism has been suggested to be operative in the fluorination of certain aromatic compounds and stilbenes with reagents like Selectfluor.[3][4][5]
The operative mechanism can be influenced by the nature of the substrate, the fluorinating reagent, and the reaction conditions.
A Comparative Look at Common Electrophilic Fluorinating Reagents
A variety of N-F reagents have been developed, offering a range of reactivities and selectivities. The most prominent among these are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium salts, like Selectfluor®.[1][6][7]
| Reagent | Structure | Key Features |
| Selectfluor® (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, commercially available, crystalline solid.[6][8] Soluble in polar solvents. Widely used for the fluorination of a broad range of substrates.[6][8] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline, air-stable solid.[6][7] Generally considered a milder fluorinating agent than Selectfluor®.[9] Effective for the fluorination of enolates, silyl enol ethers, and electron-rich aromatics.[10][11] | |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) | A potent fluorinating agent, often used in situations where other reagents are less effective.[1] |
Quantitative Data on Electrophilic Fluorination Reactions
The efficiency of electrophilic fluorination is highly dependent on the substrate, reagent, and reaction conditions. The following tables summarize representative quantitative data for the fluorination of common substrate classes.
Table 1: Electrophilic Fluorination of 1,3-Dicarbonyl Compounds
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Dibenzoylmethane | Selectfluor® (1 equiv.) | MeCN, MW, 10 min | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 | [8] |
| Dibenzoylmethane | Selectfluor® (3 equiv.), TBAH | MeCN, MW, 10 min | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 81 | [8] |
| Ethyl benzoylacetate | Selectfluor® (1 equiv.) | MeCN, MW, 10 min | Ethyl 2-benzoyl-2-fluoroacetate | 92 | [8] |
| Diethyl malonate | Selectfluor® (3 equiv.), TBAH | MeCN, MW, 10 min | Diethyl 2,2-difluoromalonate | 85 | [8] |
| 3-Oxo-N-phenylbutanamide | Selectfluor® (1.1 equiv.) | CH₃CN/H₂O, rt, 4h | 2-Fluoro-3-oxo-N-phenylbutanamide | up to 93 | [6] |
| 3-Oxo-N-phenylbutanamide | Selectfluor® (2.1 equiv.) | CH₃CN/H₂O, rt, 16h | 2,2-Difluoro-3-oxo-N-phenylbutanamide | up to 99 | [6] |
Table 2: Enantioselective Electrophilic Fluorination of β-Ketoesters
| Substrate | Reagent | Catalyst | Conditions | Product | Yield (%) | ee (%) | Reference |
| tert-Butyl 2-oxocyclopentanecarboxylate | NFSI | Chiral Pd complex (5 mol%) | THF | tert-Butyl 1-fluoro-2-oxocyclopentanecarboxylate | 72 | 79 | [11] |
| Ethyl 2-oxo-2-phenylacetate | NFSI | Chiral Pd complex (5 mol%) | EtOH | Ethyl 2-fluoro-2-oxo-2-phenylacetate | 96 | 91 | [11] |
| 1,3-Diketone | Selectfluor® | β,β-diaryl serine (10 mol%) | MeCN, 40°C, 24h | α-Fluorinated β-diketone | 74-99 | up to 94 | [6] |
Detailed Experimental Protocols
Protocol 1: Monofluorination of 1,3-Dicarbonyl Compounds with Selectfluor® under Microwave Conditions
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Selectfluor® (1.0 mmol, 1.0 equiv.)
-
Acetonitrile (MeCN), 5 mL
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 1,3-dicarbonyl compound (1.0 mmol) and acetonitrile (5 mL).
-
Add Selectfluor® (1.0 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for the specified time (e.g., 10 minutes).[8]
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated 1,3-dicarbonyl compound.[8]
Protocol 2: Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor® and a Base under Microwave Conditions
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Selectfluor® (3.0 mmol, 3.0 equiv.)
-
Tetrabutylammonium hydroxide (TBAH) (2.0 mmol, 2.0 equiv.)
-
Acetonitrile (MeCN), 5 mL
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL).
-
Add Selectfluor® (3.0 mmol) and tetrabutylammonium hydroxide (2.0 mmol) to the solution.[8]
-
Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 100 °C for 10 minutes).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Combine the organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to isolate the 2,2-difluorinated product.[8]
Protocol 3: Enantioselective Fluorination of a β-Ketoester with NFSI and a Chiral Palladium Catalyst
Materials:
-
β-Ketoester (0.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv.)
-
Chiral Palladium Catalyst (e.g., (R)-BINAP-Pd(OTf)₂) (5 mol%)
-
Anhydrous solvent (e.g., THF or EtOH), 2 mL
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral palladium catalyst (0.01 mmol).
-
Add the anhydrous solvent (2 mL) followed by the β-ketoester (0.2 mmol).
-
Stir the mixture at room temperature for a brief period to allow for complex formation.
-
Add N-fluorobenzenesulfonimide (0.3 mmol) in one portion.
-
Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or LC-MS.[11]
-
Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[11]
Visualizing Core Concepts: Mechanisms and Workflows
To further elucidate the principles of electrophilic fluorination, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Competing SN2 and SET mechanisms for electrophilic fluorination.
Caption: A typical experimental workflow for an electrophilic fluorination reaction.
Conclusion
Electrophilic fluorination stands as a vital tool in the arsenal of synthetic chemists, particularly within the realms of drug discovery and development. The continued evolution of new reagents and catalytic systems, coupled with a deeper mechanistic understanding, promises to further expand the scope and utility of this powerful transformation. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively harness the potential of electrophilic fluorination in their synthetic endeavors.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. brynmawr.edu [brynmawr.edu]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Nitrogen-Fluorine Bond: A Technical Guide for Small Molecule Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrogen-fluorine (N-F) bond, once considered an exotic curiosity, has emerged as a critical component in modern chemistry, particularly in the fields of materials science and drug discovery. Its unique electronic properties—residing at the intersection of high polarity and covalent character—allow for a remarkable degree of tunability. This guide provides an in-depth analysis of the N-F bond in small molecules, covering its fundamental physicochemical properties, experimental and computational characterization methodologies, and its pivotal role as a source of electrophilic fluorine for the synthesis of advanced pharmaceutical agents. Quantitative data is summarized for comparative analysis, and detailed experimental and computational protocols are provided to serve as a practical reference for researchers.
Core Physicochemical Properties of the N-F Bond
The N-F bond is characterized by a significant difference in electronegativity between nitrogen (χ = 3.04) and fluorine (χ = 3.98), resulting in a highly polarized covalent bond.[1] However, the overall properties of the bond are profoundly influenced by the molecular environment, leading to a wide spectrum of bond strengths and lengths.[2]
Bond Length, Strength, and Vibrational Frequency
The strength of the N-F bond is not static; it is a tunable feature of molecular design.[1][2] Factors such as ionization, which shortens and strengthens the bond, or hypervalency on the nitrogen atom, which weakens it, allow for fine control over its reactivity.[1][2] This tunability is key to the design of modern electrophilic fluorinating agents.[1][2]
An interesting anomaly exists in the fluoramine series (H₂NF, HNF₂, NF₃), where both the N-F bond length and the force constant decrease with increasing fluorination, challenging the conventional inverse relationship between bond length and bond strength.[3] In these cases, the bond dissociation energy (BDE) aligns with the force constant, indicating that a shorter bond is not always the stronger bond.[3][4]
The intrinsic strength of the N-F bond can be quantified using local stretching force constants derived from vibrational spectroscopy.[1] This method provides a more reliable measure of bond strength than bond length alone.[1]
Table 1: N-F Bond Properties in Representative Small Molecules
| Molecule | Bond Length (Å) | Bond Dissociation Enthalpy (BDE) (kJ/mol) | N-F Vibrational Frequency (cm⁻¹) |
| NF₃ | 1.365 | 278 | 1032 (symmetric stretch) |
| N₂F₄ | 1.37 | 80 (N-N bond) | ~934 (N-F stretch) |
| N₂F₂ (cis) | 1.409 | - | ~950 (N-F stretch) |
| NF (radical) | 1.317 | 301 | 1115 |
| [NF]⁺ | 1.180 | 733 | - |
| H₂NF | 1.398 | 305 | ~880 (N-F stretch) |
| HNF₂ | 1.380 | 285 | ~945 (N-F stretch) |
Note: Values are compiled from various experimental and computational sources and may vary depending on the method of determination. BDE for N₂F₄ refers to the N-N bond cleavage into 2 NF₂ radicals.[1][3][5][6]
Electrophilic N-F Reagents
The strategic weakening of the N-F bond is the guiding principle behind the design of electrophilic fluorinating agents.[1][2] Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® feature N-F bonds that are activated towards nucleophilic attack, enabling the transfer of an electrophilic fluorine atom ("F⁺").[7][8][9] The calculated N-F BDEs for a wide range of 88 such reagents span from approximately 206 to 335 kJ/mol (49.3 to 80.0 kcal/mol), providing a quantitative scale for their fluorine-donating ability.[10][11]
Methodologies for N-F Bond Characterization
A multi-faceted approach combining spectroscopic, diffraction, and computational methods is essential for a comprehensive understanding of the N-F bond.
Experimental Protocols
This technique provides the unambiguous determination of the three-dimensional molecular structure, yielding precise N-F bond lengths and angles.[11]
Methodology:
-
Crystal Growth: High-quality single crystals of the N-F containing compound are grown, typically by slow evaporation from a suitable solvent system. The ideal crystal should be 0.1-0.3 mm in each dimension.
-
Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction patterns.[3]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is indexed to determine the unit cell parameters and space group.[3]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and anisotropic displacement parameters are refined against the experimental data to achieve the final structure.[12] The position of the fluorine atom is typically well-defined due to its high electron density.
Rotational spectroscopy in the microwave region allows for the determination of rotational constants, from which highly precise molecular geometries and N-F bond lengths in the gas phase can be derived.
Methodology:
-
Sample Introduction: A gaseous sample of the N-F compound (e.g., NF₃) is introduced into the high-vacuum sample chamber of a microwave spectrometer.
-
Spectrum Acquisition: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 450-810 GHz).[6] For molecules with a dipole moment, rotational transitions will absorb radiation at characteristic frequencies.
-
Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian model for a symmetric top molecule (in the case of NF₃).[6]
-
Hyperfine Structure Analysis: For molecules with quadrupolar nuclei like ¹⁴N, the rotational lines will exhibit splitting. Analysis of this hyperfine structure provides nuclear quadrupole coupling constants.[6]
-
Structure Determination: The principal moments of inertia are calculated from the fitted rotational constants. By analyzing multiple isotopologues (e.g., ¹⁴NF₃ and ¹⁵NF₃), the complete molecular structure, including the N-F bond length and F-N-F bond angle, can be determined with very high precision.[6]
Computational Chemistry Protocol
Quantum chemical calculations are indispensable for predicting and rationalizing the properties of the N-F bond, particularly its Bond Dissociation Enthalpy (BDE).[10]
Software: Gaussian 16 or similar quantum chemistry package.
Methodology:
-
Structure Optimization and Frequency Calculation (Parent Molecule):
-
Build the initial structure of the N-F containing molecule (e.g., NFSI).
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., M06-2X/6-311++G(d,p) with an SMD solvent model for acetonitrile).[10]
-
The Opt Freq keywords are used in the route section of the Gaussian input file.
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.
-
Record the final thermal-corrected enthalpy (H).
-
-
Structure Optimization and Frequency Calculation (N-Radical Fragment):
-
Create the nitrogen-centered radical fragment that results from homolytic cleavage of the N-F bond.
-
Perform a geometry optimization and frequency calculation for this radical species using the same level of theory. Remember to set the multiplicity to 2 (doublet) for the radical.
-
Record the final thermal-corrected enthalpy (H) of the N-radical.
-
-
Energy Calculation (F-Radical):
-
The fluorine radical is a single atom. Its enthalpy can be calculated or taken from established thermochemical data. For a single-point calculation, use the same level of theory.
-
-
BDE Calculation:
Visualization of Key Concepts and Workflows
Factors Influencing N-F Bond Strength
The following diagram illustrates the key chemical factors that modulate the strength and reactivity of the Nitrogen-Fluorine bond.
Caption: Factors influencing the strength and reactivity of the N-F bond.
General Workflow for Characterization of N-F Compounds
This workflow outlines the typical experimental and computational steps taken to fully characterize a novel small molecule containing an N-F bond.
Caption: Experimental workflow for N-F compound characterization.
The N-F Bond in Drug Development and Synthesis
While drugs containing a direct N-F bond are rare, the bond's most significant contribution to medicinal chemistry is as the reactive center in electrophilic fluorinating agents.[15] The incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[15] N-F reagents like Selectfluor and NFSI are workhorse molecules that enable the late-stage, selective introduction of fluorine into complex molecular scaffolds.[9][16]
Role in the Synthesis of Advanced Pharmaceutical Intermediates
The synthesis of complex, biologically active molecules often requires precise and mild methods for fluorination. N-F reagents provide a controllable source of electrophilic fluorine that is compatible with a wide range of functional groups, a critical advantage in multi-step syntheses.[9] For example, the catalytic, enantioselective fluorination of β-ketoesters using chiral copper complexes and NFSI is a powerful method for creating stereodefined, fluorinated building blocks for drug discovery.[16]
The diagram below illustrates a conceptual workflow for the use of an N-F reagent in the synthesis of a fluorinated intermediate, a key step in the development of many modern therapeutics.
Caption: Use of N-F reagents in pharmaceutical intermediate synthesis.
Conclusion
The N-F bond is a highly versatile and tunable functional group whose properties are dictated by its surrounding electronic environment. A thorough understanding, derived from a combination of advanced spectroscopic, crystallographic, and computational methods, has enabled the rational design of a powerful class of electrophilic fluorinating agents. These reagents have become indispensable tools in medicinal chemistry, facilitating the synthesis of fluorinated drug candidates with improved pharmacological profiles. Continued investigation into the nuances of N-F bond reactivity will undoubtedly lead to the development of novel reagents and synthetic methodologies, further empowering the creation of next-generation therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Tutorial: Alchemical Calculations with Gaussian – Life on Numbers [guido.vonrudorff.de]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rigaku.com [rigaku.com]
- 12. inis.iaea.org [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
N,N-Difluoromethanamine as a Fluorinating Agent: An Overview of N-F Electrophilic Fluorination
Introduction
N,N-Difluoromethanamine (CH₃F₂N) belongs to the broad class of compounds containing a nitrogen-fluorine (N-F) bond. These reagents are of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for their ability to introduce fluorine atoms into organic molecules. The incorporation of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and lipophilicity. While a wide array of N-F reagents have been developed and are commercially available, literature specifically detailing the application of this compound as a fluorinating agent is scarce. This document provides a comprehensive overview of the general class of electrophilic N-F fluorinating agents, their reactivity, and protocols for their use, as a proxy for understanding the potential, albeit undocumented, applications of this compound.
Physicochemical Properties of this compound
Basic information for this compound is available from public chemical databases.
| Property | Value |
| Molecular Formula | CH₃F₂N |
| Molecular Weight | 67.04 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CN(F)F[1] |
| InChIKey | KTNJOGGUCNTDHY-UHFFFAOYSA-N[1] |
General Principles of Electrophilic N-F Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic substrate with a source of "electrophilic fluorine." In N-F reagents, the high electronegativity of the fluorine atom polarizes the N-F bond, making the fluorine atom susceptible to attack by nucleophiles. The reactivity of N-F reagents can be tuned by modifying the substituents on the nitrogen atom. Electron-withdrawing groups increase the electrophilicity of the fluorine atom, making the reagent more powerful.[2][3]
The general mechanism is often depicted as a nucleophilic attack on the fluorine atom, leading to the formation of a C-F bond and the release of the nitrogen-containing leaving group.
Caption: General mechanism of electrophilic fluorination.
Prominent N-F Fluorinating Agents
Due to the lack of specific data for this compound, this section focuses on well-established and commercially available N-F fluorinating agents that are widely used in research and development.
| Reagent Name | Acronym | Structure | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor structure] | Highly reactive, versatile, and commercially available.[4][5] |
| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | Crystalline solid, stable, and effective for a wide range of substrates.[4][5] |
| N-Fluoropyridinium salts | - | [Image of N-Fluoropyridinium salt structure] | Reactivity can be tuned by substituents on the pyridine ring.[2][6] |
Applications in Organic Synthesis
Electrophilic N-F reagents are employed in the fluorination of a diverse range of organic substrates.
Fluorination of Carbonyl Compounds
Enolates, enol ethers, and silyl enol ethers derived from ketones, esters, and amides are common substrates for electrophilic fluorination. The reaction provides access to α-fluorocarbonyl compounds, which are valuable building blocks in medicinal chemistry.
General Reaction Scheme:
Caption: Fluorination of carbonyl compounds.
Fluorination of Aromatic and Heteroaromatic Compounds
Electron-rich aromatic and heteroaromatic compounds can be directly fluorinated using powerful N-F reagents. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the aromatic ring.[7]
General Reaction Scheme:
Caption: Fluorination of aromatic compounds.
Experimental Protocols (General Procedures for Common N-F Reagents)
The following are generalized protocols for electrophilic fluorination reactions using commercially available reagents like Selectfluor® and NFSI. Note: These are not specific to this compound and should be adapted and optimized for specific substrates and reagents.
Protocol 1: α-Fluorination of a Ketone using Selectfluor®
Materials:
-
Ketone substrate
-
Selectfluor®
-
Solvent (e.g., acetonitrile, DMF)
-
Base (e.g., NaH, LDA, if generating an enolate)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating/cooling system
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in the chosen solvent.
-
Enolate Formation (if necessary): If a pre-formed enolate is used, cool the solution to the appropriate temperature (e.g., -78 °C for LDA) and add the base dropwise. Stir the mixture for the required time to ensure complete enolate formation.
-
Addition of Fluorinating Agent: In a separate flask, dissolve Selectfluor® in the same solvent. Add the Selectfluor® solution to the reaction mixture dropwise at the appropriate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination of an Electron-Rich Arene using NFSI
Materials:
-
Aromatic substrate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Lewis acid or Brønsted acid (optional, for less reactive substrates)
-
Standard glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate in the chosen solvent.
-
Addition of Fluorinating Agent: Add NFSI to the solution in one portion or in portions.
-
Catalyst Addition (if necessary): If an acid catalyst is used, add it to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Safety and Handling of N-F Reagents
N-F fluorinating agents are oxidizing agents and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong reducing agents.
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
While this compound remains an obscure compound with no documented application as a fluorinating agent in the accessible scientific literature, the broader class of N-F reagents represents a cornerstone of modern organofluorine chemistry. Reagents like Selectfluor® and NFSI offer a wide range of reactivity and are indispensable tools for the synthesis of fluorinated molecules in academic and industrial research. The protocols and principles outlined in this document provide a general framework for conducting electrophilic fluorination reactions and can serve as a guide for researchers and professionals in the field of drug development and chemical synthesis. Further investigation would be required to determine if this compound possesses any practical utility as a fluorinating agent.
References
- 1. This compound | CH3F2N | CID 533410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Reactions Involving N,N-Difluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Difluoromethanamine (CH₃NF₂) is a fluorinated organic compound with potential applications in synthetic chemistry, particularly as a source of the aminomethyl moiety under specific reaction conditions. Due to the presence of two fluorine atoms on the nitrogen, the chemical reactivity of the N-F and N-C bonds is significantly altered compared to traditional amines. These application notes provide an overview of the theoretical reactivity of this compound and offer detailed, illustrative protocols for its potential use in organic synthesis. The protocols are based on the known reactivity of analogous N,N-difluoroalkylamines and serve as a starting point for experimental design.
Introduction to the Reactivity of N,N-Difluoroalkylamines
N,N-difluoroalkylamines are a class of compounds characterized by the R-NF₂ functional group. The high electronegativity of the fluorine atoms renders the nitrogen atom electron deficient and influences the reactivity of the entire molecule. Key reactivity patterns observed for this class of compounds, and therefore anticipated for this compound, include:
-
Radical Reactions: The N-F bond can undergo homolytic cleavage under thermal or photochemical conditions to generate aminyl radicals (R-NF•). These radicals can participate in various transformations, including additions to unsaturated systems.
-
Reactions with Nucleophiles: While the nitrogen atom is electron-deficient, strong nucleophiles can attack the carbon atom adjacent to the nitrogen, potentially leading to substitution reactions. The N-F bond can also be subject to nucleophilic attack under certain conditions.
-
Electrophilic Amination: In some contexts, N,N-difluoroalkylamines can act as electrophilic aminating agents, although this is less common than for other classes of electrophilic nitrogen sources[1].
Potential Applications and Illustrative Protocols
The following sections outline potential synthetic applications of this compound. The experimental protocols are hypothetical and derived from established procedures for structurally similar N,N-difluoroalkylamines. It is crucial for researchers to perform careful optimization and safety assessments before implementation.
Radical Hydroaminomethylation of Alkenes
This compound can potentially serve as a precursor to the aminomethyl radical (•CH₂NF₂) or a related aminating radical in the presence of a radical initiator. This radical can then add across a carbon-carbon double bond.
Illustrative Protocol: Radical Addition to 1-Octene
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-octene (1.0 mmol, 1.0 eq.).
-
Solvent and Reagents: Add dry, degassed toluene (5 mL). Add this compound (1.2 mmol, 1.2 eq.) as a solution in toluene.
-
Initiator: Add azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon) for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Illustrative Conditions for Radical Hydroaminomethylation
| Parameter | Value |
| Substrate | 1-Octene |
| Reagent | This compound |
| Initiator | AIBN |
| Solvent | Toluene |
| Temperature | 80 °C |
| Time | 12 h |
| Stoichiometry (Alkene:Amine:Initiator) | 1 : 1.2 : 0.1 |
| Hypothetical Yield | 40-60% (Requires Optimization) |
Diagram 1: Proposed Radical Reaction Workflow
Nucleophilic Substitution Reactions
The reaction of this compound with strong carbon-based nucleophiles, such as Grignard reagents, could potentially lead to the formation of a new carbon-carbon bond via displacement of a fluoride ion or a more complex rearrangement.
Illustrative Protocol: Reaction with Phenylmagnesium Bromide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar, add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Nucleophile: Add a solution of phenylmagnesium bromide (1.1 mmol, 1.1 eq.) in THF dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Table 2: Illustrative Conditions for Nucleophilic Substitution
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Phenylmagnesium Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Time | 6 h |
| Stoichiometry (Amine:Grignard) | 1 : 1.1 |
| Hypothetical Yield | 30-50% (Requires Optimization) |
Diagram 2: Proposed Nucleophilic Addition Pathway
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions must be taken.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. Treat it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
While specific, documented reactions of this compound are scarce in the current literature, its chemical structure suggests a range of potential synthetic applications based on the known reactivity of analogous N,N-difluoroalkylamines. The illustrative protocols provided herein are intended to serve as a foundation for researchers to explore the synthetic utility of this compound. Careful experimental design, optimization, and adherence to safety protocols are essential for the successful and safe investigation of the chemistry of this compound.
References
Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF₂H) group into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The CF₂H moiety can act as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity.[1] This document provides an overview of common synthetic strategies for preparing α-difluoromethyl amines and detailed protocols for their synthesis.
Overview of Synthetic Strategies
Several synthetic methodologies have been developed for the synthesis of α-difluoromethyl amines, each with its own advantages and substrate scope. The choice of method often depends on the desired stereochemistry, the nature of the starting materials, and scalability. Key approaches include nucleophilic difluoromethylation of imines, direct C-H difluoromethylation, and the transformation of functional groups.
A summary of prominent methods is presented below:
| Method | Difluoromethylating Reagent | Substrate | Key Features | Reference |
| Nucleophilic Difluoromethylation | Difluoromethyl phenyl sulfone | N-(tert-butylsulfinyl)aldimines | High diastereoselectivity (>99% dr), good yields, access to enantiomerically pure amines.[2] | [2] |
| Direct Cα-Difluoromethylation | Fluoroform (CHF₃) | Protected α-amino acids | Continuous flow protocol, atom-efficient, suitable for industrial applications, high yields (>70% over two steps).[3][4] | [3][4] |
| Desulfurization-Difluorination | Silver Fluoride (AgF) | Thioamides | Mild and rapid reaction conditions, broad functional group tolerance.[5][6] | [5][6] |
| Radical Difluoromethylation | Zinc difluoromethanesulfinate (DFMS) | Nitrogen-containing heteroarenes | Operationally simple, scalable, compatible with a range of heterocycles.[7][8] | [7][8] |
| Difluorocarbene Insertion | Ethyl bromodifluoroacetate | Anilines | Utilizes a difluorocarbene precursor for N-difluoromethylation.[5] | [5] |
Experimental Protocol: Stereoselective Synthesis of α-Difluoromethyl Amines via Nucleophilic Difluoromethylation of N-(tert-Butylsulfinyl)aldimines
This protocol details the highly stereoselective synthesis of α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines using difluoromethyl phenyl sulfone as the difluoromethylating agent.[2] This method is particularly valuable for the preparation of chiral amines, which are crucial in drug development.
Materials
-
N-(tert-butylsulfinyl)aldimine (1.1 equiv)
-
Difluoromethyl phenyl sulfone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric Acid (HCl) in 1,4-dioxane (4 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.)
-
Chromatography equipment (e.g., flash column chromatography system)
Procedure
Step 1: (Phenylsulfonyl)difluoromethylation of N-(tert-butylsulfinyl)aldimine
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-(tert-butylsulfinyl)aldimine (1.1 equiv) and difluoromethyl phenyl sulfone (1.0 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS (1.2 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 10-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding (phenylsulfonyl)difluoromethylated adduct. The diastereomeric ratio can be determined by ¹⁹F NMR spectroscopy of the crude reaction mixture.[2]
Step 2: Deprotection to the α-Difluoromethyl Amine
-
Dissolve the purified adduct from Step 1 in anhydrous methanol.
-
Add a solution of HCl in 1,4-dioxane (4 M).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine salt can be further purified if necessary.
Visualizations
Workflow for the Synthesis of α-Difluoromethyl Amines
Caption: General workflow for the synthesis of α-difluoromethyl amines.
Reaction Pathway: Nucleophilic Addition to Sulfinylimine
Caption: Key steps in the synthesis of α-difluoromethyl amines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Difluoromethylation in Drug Discovery
Topic: Nucleophilic Difluoromethylation of Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Note on N,N-Difluoromethanamine: Initial literature searches did not yield established protocols or applications for this compound as a reagent for nucleophilic difluoromethylation. The following application notes detail the use of other well-established reagents for this critical transformation in medicinal chemistry.
The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a widely used strategy in drug discovery. This moiety can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, modulating acidity/basicity, and improving cell membrane permeability.[1][2][3] Nucleophilic difluoromethylation provides a direct method for incorporating the -CF2H group into a variety of substrates, particularly nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.
Experimental Protocols
A variety of reagents have been developed for the nucleophilic difluoromethylation of N-heterocycles. These reactions often proceed via the generation of a difluorocarbene intermediate or by the direct transfer of a difluoromethyl anion equivalent.
Protocol 1: Difluoromethylation of Imidazole Derivatives using a Sulfoximine-Based Reagent
This protocol is adapted from a method employing a chiral difluoromethyl phenyl sulfoximine for the stereoselective difluoromethylation of imines, which can be extended to N-heterocycles.[4]
Materials:
-
(S)-phenyl difluoromethyl sulfoximine
-
Imidazole derivative (e.g., 2-phenylimidazole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve the (S)-phenyl difluoromethyl sulfoximine (1.0 equiv.) and the imidazole derivative (1.5 equiv.) in anhydrous THF (to a concentration of 0.05 M).
-
Cool the reaction mixture to -98 °C using a suitable cooling bath.
-
Slowly add n-butyllithium (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at -98 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with brine and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Difluoromethylation of N-Heterocycles using Difluoromethyltri(n-butyl)ammonium Chloride
This method utilizes a difluorocarbene precursor for the difluoromethylation of various nucleophiles, including N-heterocycles.[3]
Materials:
-
Difluoromethyltri(n-butyl)ammonium chloride
-
N-heterocycle (e.g., indole)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 equiv.) in anhydrous THF, add the N-heterocycle (1.0 equiv.) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add difluoromethyltri(n-butyl)ammonium chloride (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for the time required for completion (monitor by TLC or GC-MS).
-
Quench the reaction by the addition of water.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic difluoromethylation of various N-heterocycles using different reagents.
Table 1: N-Difluoromethylation with a Sulfoximine Reagent [1]
| Entry | N-Nucleophile | Base | Solvent | Yield (%) |
| 1 | Imidazole | NaH | THF | 75 |
| 2 | 2-Methylimidazole | NaH | THF | 82 |
| 3 | 4-Nitroimidazole | NaH | THF | 65 |
| 4 | Benzimidazole | NaH | THF | 78 |
| 5 | Phenyltetrazole | NaH | THF | 55 |
| 6 | Benzotriazole | NaH | THF | 60 |
Table 2: N-Difluoromethylation using Difluoromethyltri(n-butyl)ammonium Chloride [3]
| Entry | N-Nucleophile (Substrate) | Base | Solvent | Yield (%) |
| 1 | Indole | NaH | THF | 85 |
| 2 | Pyrrole | NaH | THF | 72 |
| 3 | Carbazole | NaH | THF | 92 |
| 4 | Phenothiazine | NaH | THF | 88 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic difluoromethylation of an N-heterocycle.
References
Application Notes and Protocols: N-Difluoromethylation in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the N-difluoromethyl (-NCF₂H) motif has garnered significant attention due to its unique electronic properties and ability to act as a bioisostere for other functional groups. This document provides a detailed overview of the applications of N-difluoromethylation in medicinal chemistry, along with experimental protocols for its incorporation into N-heterocycles, a common scaffold in pharmaceuticals.
Introduction to N-Difluoromethylation in Drug Discovery
The selective incorporation of a difluoromethyl group onto a nitrogen atom within a drug candidate can profoundly influence its biological activity. The -CF₂H group is of particular interest because it can act as a lipophilic hydrogen bond donor, a feature not present in the more common trifluoromethyl (-CF₃) group.[1][2] This unique characteristic allows for novel interactions with biological targets, potentially leading to enhanced potency and selectivity.[2]
Key Advantages of the -NCF₂H Motif:
-
Metabolic Stability: The strong carbon-fluorine bond enhances resistance to oxidative metabolism, often leading to an extended drug half-life.[2][3]
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby nitrogen atoms, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target binding.
-
Improved Lipophilicity and Bioavailability: The -CF₂H group can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Bioisosterism: The N-CF₂H group can serve as a bioisostere for other functional groups, such as N-methyl or N-hydroxyl, allowing for fine-tuning of a molecule's properties while maintaining its overall shape and size for target recognition.
Applications in Medicinal Chemistry
The N-difluoromethyl group has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad applicability in drug design.
Late-Stage Functionalization of Commercial Drugs: A significant application of N-difluoromethylation is in the late-stage modification of existing drugs. This strategy allows for the rapid generation of new analogues with potentially improved properties without the need for de novo synthesis. For example, the anti-malarial drug amodiaquine has been successfully N-difluoromethylated, showcasing the potential to diversify the pharmacological profiles of established medicines.[4]
Development of Novel Biologically Active Compounds: The introduction of the -NCF₂H moiety has been explored in the development of new chemical entities across various therapeutic areas, including:
-
Anticancer Agents: Fluorinated compounds are prevalent in oncology drug discovery. The unique properties of the -CF₂H group can be leveraged to design novel kinase inhibitors and cytotoxic agents.[5]
-
Antibacterial Agents: N-difluoromethylated compounds have shown promise as antibacterial agents, with some exhibiting potent activity against strains like Mycobacterium smegmatis.[6]
-
Central Nervous System (CNS) Agents: The ability to modulate lipophilicity and membrane permeability makes the -CF₂H group a valuable tool in the design of drugs targeting the CNS.[2]
Experimental Protocols for N-Difluoromethylation
While direct protocols for N,N-Difluoromethanamine were not prominently available in the reviewed literature, several effective methods for N-difluoromethylation using alternative reagents have been developed. Below are representative protocols for the N-difluoromethylation of N-heterocycles.
Protocol 1: N-Difluoromethylation of N-Heterocycles using Bromo(difluoro)acetic Acid
This method provides a transition-metal-free approach for the dearomative difluoromethylation of a wide range of N-heterocycles.[4][7]
Materials:
-
N-heterocycle (e.g., quinoline, pyridine derivative) (1.0 equiv)
-
Bromo(difluoro)acetic acid (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a reaction vessel, add the N-heterocycle (0.5 mmol), bromo(difluoro)acetic acid (1.0 mmol), and potassium carbonate (1.5 mmol).
-
Add acetonitrile (5.0 mL) to the vessel.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-difluoromethylated product.
Protocol 2: N-Difluoromethylation of Imidazoles using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
This protocol is suitable for the N-difluoromethylation of imidazole derivatives.[1]
Materials:
-
Imidazole derivative (1.0 equiv)
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.5 equiv)
-
Sodium hydride (NaH) (1.2 equiv)
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add the imidazole derivative (0.2 mmol) and dry THF (2.0 mL).
-
Cool the solution to 0 °C and add sodium hydride (0.24 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (0.3 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-difluoromethylated imidazole.
Data Presentation
Table 1: Representative Yields for N-Difluoromethylation of N-Heterocycles with Bromo(difluoro)acetic Acid[4]
| Substrate (N-Heterocycle) | Product | Yield (%) |
| Quinoline | 1-(Difluoromethyl)quinolin-2(1H)-one | 95 |
| 2-Methylquinoline | 1-(Difluoromethyl)-2-methylquinolin-4(1H)-one | 88 |
| Phenanthridine | 5-(Difluoromethyl)phenanthridin-6(5H)-one | 92 |
| Pyridine | 1-(Difluoromethyl)pyridin-2(1H)-one | 75 |
| Amodiaquine | N-difluoromethylated amodiaquine | 79 |
Table 2: Antibacterial Activity of Difluoromethyl Cinnamoyl Amides[6]
| Compound | Target Strain | MIC (µg/mL) |
| 11b (N-isopropyl amide) | Mycobacterium smegmatis | 8 |
| 11d (N-isopentyl amide) | Mycobacterium smegmatis | 8 |
| 11g (N-(2-phenylethyl) amide) | Mycobacterium smegmatis | 8 |
| 15 (regioisomer of 11b ) | Clostridium sporogenes | 32 |
Visualizations
Caption: Logical relationship of N-difluoromethylation advantages.
Caption: A generalized experimental workflow for N-difluoromethylation.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Difluoroamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a powerful strategy in medicinal chemistry and drug development. Fluorination can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated nitrogen heterocycles, with a focus on a modular approach utilizing the photoredox-catalyzed cyclization of bromodifluoroethylamines to generate valuable cyclic β-difluoroamines.[1][2][3][4] This method offers a versatile and efficient route to a variety of saturated fluorinated N-heterocycles, which are attractive structures in medicinal and biological chemistry.[2]
Application Notes
The synthesis of cyclic β-fluoroalkyl amines can be achieved through a modular two-step process. The first step involves a three-component coupling to assemble bromodifluoroethylamine precursors. The second key step is a photoredox-catalyzed cyclization that proceeds via a radical-mediated hydrogen atom transfer (HAT) pathway.[2] This methodology circumvents the use of hazardous fluorinating reagents, such as DAST, and avoids lengthy synthetic sequences.[2]
Scope and Limitations:
This synthetic strategy is applicable to a range of substrates, allowing for the synthesis of various five- and six-membered fluorinated nitrogen heterocycles. The reaction tolerates a variety of substituents on the amine and the tethered alkene or alkyne. The modular nature of the initial three-component coupling allows for significant diversity in the final products.
However, the efficiency of the cyclization can be influenced by the nature of the hydrogen atom donor and the specific photocatalyst used. While the reaction is generally robust, optimization of reaction conditions may be necessary for particularly challenging substrates. The presence of the β-difluoro group plays a crucial role by altering the redox potential of the amine, which prevents undesired C-H functionalization adjacent to the nitrogen atom.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bromodifluoroethylamine Precursors
This protocol describes the three-component coupling reaction to synthesize the bromodifluoroethylamine starting materials.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bromodifluoroacetic acid (1.5 equiv)
-
Dichloromethane (DCM) as solvent
-
Sodium sulfate (Na2SO4) for drying
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromodifluoroacetic acid (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bromodifluoroethylamine precursor.
Protocol 2: General Procedure for the Photoredox-Catalyzed Cyclization to Cyclic β-Difluoroamines
This protocol details the visible-light-mediated intramolecular cyclization of bromodifluoroalkyl amines to yield fluorinated heterocycles.
Materials:
-
Bromodifluoroethylamine precursor (1.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3]) (1-5 mol%)
-
Hydrogen atom donor (e.g., triethylamine, acetic acid)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware, magnetic stirrer, and Schlenk line or glovebox
Procedure:
-
In a Schlenk tube or a vial inside a glovebox, combine the bromodifluoroethylamine precursor (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)3], 2 mol%), and the hydrogen atom donor (e.g., triethylamine, 2.0 equiv, and acetic acid, 1.0 equiv).
-
Add the anhydrous solvent (to achieve a substrate concentration of approximately 0.1 M).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.
-
Seal the reaction vessel and place it at a fixed distance from the visible light source (e.g., blue LED).
-
Irradiate the mixture at room temperature for 12-24 hours, with continuous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclic β-difluoroamine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various cyclic β-difluoroamines via the photoredox-catalyzed cyclization.
Table 1: Substrate Scope for the Synthesis of Fluorinated Pyrrolidines
| Entry | Substrate | Product | Yield (%) |
| 1 | N-allyl-N-benzyl-2-bromo-2,2-difluoroacetamide | 1-benzyl-3,3-difluoro-4-methylpyrrolidine | 85 |
| 2 | N-allyl-N-(4-methoxybenzyl)-2-bromo-2,2-difluoroacetamide | 1-(4-methoxybenzyl)-3,3-difluoro-4-methylpyrrolidine | 82 |
| 3 | N-allyl-N-cyclohexyl-2-bromo-2,2-difluoroacetamide | 1-cyclohexyl-3,3-difluoro-4-methylpyrrolidine | 75 |
| 4 | N-allyl-N-tert-butyl-2-bromo-2,2-difluoroacetamide | 1-tert-butyl-3,3-difluoro-4-methylpyrrolidine | 68 |
Table 2: Substrate Scope for the Synthesis of Fluorinated Piperidines
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(but-3-en-1-yl)-N-benzyl-2-bromo-2,2-difluoroacetamide | 1-benzyl-3,3-difluoropiperidine | 78 |
| 2 | N-(but-3-en-1-yl)-N-(4-chlorobenzyl)-2-bromo-2,2-difluoroacetamide | 1-(4-chlorobenzyl)-3,3-difluoropiperidine | 72 |
| 3 | N-(pent-4-en-1-yl)-N-benzyl-2-bromo-2,2-difluoroacetamide | 1-benzyl-4,4-difluoro-2-methylpiperidine | 65 |
Mandatory Visualization
Signaling Pathway for Photoredox-Catalyzed Cyclization
References
Application Notes and Protocols for Handling Gessoous Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of gaseous fluorinating agents in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who are incorporating fluorination techniques into their work. The following sections cover critical safety procedures, material and equipment selection, quantitative data on common gaseous fluorinating agents, and detailed experimental protocols.
Introduction
Gaseous fluorinating agents are powerful reagents used to introduce fluorine atoms into molecules, a process that can significantly enhance the biological activity and physicochemical properties of pharmaceuticals and agrochemicals. However, these reagents, such as fluorine (F₂), chlorine trifluoride (ClF₃), nitrogen trifluoride (NF₃), and sulfur tetrafluoride (SF₄), are often toxic, corrosive, and highly reactive. Therefore, stringent safety protocols and specialized equipment are paramount for their safe handling. Continuous flow chemistry has emerged as a safer and more controlled method for performing hazardous reactions with these gases.
Safety First: A Comprehensive Approach
A thorough understanding and implementation of safety measures are crucial when working with gaseous fluorinating agents. A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
2.1. Engineering Controls
-
Fume Hoods and Gas Cabinets: All work with gaseous fluorinating agents must be conducted in a properly functioning chemical fume hood or a dedicated ventilated gas cabinet. For cylinders larger than lecture bottles, a ventilated gas storage cabinet is required.
-
Ventilation: The laboratory must have a ventilation system that provides a minimum of an 8-fold hourly air exchange and does not recirculate exhaust air.
-
Gas Monitoring: A continuous gas monitoring system with audible and visual alarms should be installed to detect leaks of the specific fluorinating agent being used.
-
Emergency Shutdown: An easily accessible emergency shutdown system for the gas flow should be in place.
-
Scrubber System: A wet gas scrubber system is necessary to neutralize any unreacted or excess fluorinating agent before venting.
2.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Tightly sealed safety goggles and a face shield are mandatory. Metal-frame glasses are preferred over plastic frames.
-
Gloves: Neoprene or other fluorine-resistant gloves should be worn. Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat is required.
-
Body Protection: Full-length pants and closed-toe shoes are essential.
-
Respiratory Protection: In the event of a leak or emergency, appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA), must be available and personnel must be trained in its use.
2.3. Emergency Preparedness
-
Emergency Shower and Eyewash Station: An ANSI-approved emergency shower and eyewash station must be readily accessible within 10 seconds of the work area.
-
First Aid: A 2.5% calcium gluconate gel must be on hand for immediate treatment of skin contact with hydrofluoric acid (HF), which can be formed from the reaction of fluorine gas with moisture. Hexafluorine® solution is also highly effective for treating HF burns.
-
Spill Response: A spill response plan must be in place, and appropriate spill kits should be available. In case of a leak, evacuate the area immediately and alert the emergency response team.
Materials and Equipment
The extreme reactivity of gaseous fluorinating agents necessitates careful selection of compatible materials for the experimental setup.
3.1. Materials of Construction
-
Metals: Nickel, Monel, and stainless steel are generally recommended for handling pure fluorine under pressure due to the formation of a passivating fluoride film on their surface. Copper and brass are suitable for use at atmospheric pressure. Aluminum and its alloys also form a protective fluoride film.
-
Polymers: Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers are the most compatible non-metallic materials.
-
Gaskets: Teflon is the preferred gasket material.
3.2. Gas Handling Equipment
-
Cylinders and Regulators: Gas cylinders must be securely strapped or chained. Use regulators specifically designed for corrosive gases. Double valving is recommended to safely reduce pressure from high-pressure sources.
-
Tubing and Fittings: Use stainless steel or Monel tubing and fittings. Swagelok-type fittings are commonly used.
-
Valves: Use diaphragm or bellows-sealed valves made from compatible materials.
-
Mass Flow Controllers: To precisely control the flow rate of the gaseous reagent, a mass flow controller (MFC) is essential, especially in continuous flow setups.
Quantitative Data of Common Gaseous Fluorinating Agents
The following tables summarize key physical, chemical, and safety data for common gaseous fluorinating agents.
Table 1: Physical and Chemical Properties
| Property | Fluorine (F₂) | Chlorine Trifluoride (ClF₃) | Nitrogen Trifluoride (NF₃) | Sulfur Tetrafluoride (SF₄) |
| Molecular Weight | 38.00 g/mol | 92.45 g/mol | 71.00 g/mol | 108.06 g/mol |
| Boiling Point | -188.1 °C | 11.75 °C | -129 °C | -38 °C |
| Melting Point | -219.6 °C | -76.34 °C | -207 °C | -121 °C |
| Appearance | Pale yellow gas | Colorless gas/pale-greenish yellow liquid | Colorless gas | Colorless gas |
| Odor | Pungent, irritating | Sweet, pungent, suffocating | Odorless | Pungent |
| Vapor Pressure | - | 175 kPa at 20 °C | - | - |
Table 2: Safety and Hazard Information
| Hazard | Fluorine (F₂) | Chlorine Trifluoride (ClF₃) | Nitrogen Trifluoride (NF₃) | Sulfur Tetrafluoride (SF₄) |
| Toxicity | Highly toxic | Extremely toxic and corrosive | Toxic | Highly toxic and corrosive |
| Flammability | Strong oxidizer, ignites many materials | Non-flammable, but a powerful oxidizer | Non-flammable | Non-flammable |
| Reactivity | Extremely reactive with most substances | Violently reactive with water and most materials | Stable, but a potent fluorinating agent | Reacts with water to form HF |
| Exposure Limits (ACGIH TLV-TWA) | 1 ppm | 0.1 ppm (Ceiling) | 10 ppm | 0.1 ppm (Ceiling) |
Table 3: Material Compatibility and Corrosion Data
| Material | Fluorine (F₂) Compatibility | Corrosion Rate (mm/year) in Gaseous F₂ |
| Nickel | Excellent up to high temperatures | < 0.02 at 377 K |
| Monel | Excellent up to high temperatures | < 0.02 at 377 K |
| Stainless Steel (300 series) | Good, forms a passivating film | Variable, depends on conditions |
| Copper | Good at atmospheric pressure | - |
| Aluminum | Good, forms a passivating film | - |
| PTFE (Teflon) | Excellent | - |
Note: Corrosion rates are highly dependent on temperature, pressure, and the presence of impurities.
Experimental Protocols
The following are generalized protocols for handling and using gaseous fluorinating agents. Specific reaction conditions will vary depending on the substrate and desired product.
5.1. Protocol 1: General Setup and Passivation for Batch Fluorination
-
System Assembly: Assemble the reaction system in a fume hood. The system should consist of a gas cylinder with a regulator, stainless steel or Monel tubing, shut-off valves, a reaction vessel (e.g., a stainless steel autoclave), a pressure gauge, and an outlet leading to a scrubber.
-
Leak Check: Before introducing the fluorinating agent, the entire system must be thoroughly leak-tested. Pressurize the system with an inert gas (e.g., nitrogen or helium) and check for leaks using a leak detection solution or a helium leak detector.
-
Purging: Purge the system with a dry, inert gas for at least 30 minutes to remove any moisture and air.
-
Passivation: Passivate the system by introducing a low concentration of the fluorinating agent (e.g., 1-5% in nitrogen) at a low flow rate. This will form a protective fluoride layer on the internal surfaces of the reactor and tubing.
-
Reaction Setup: Cool the reaction vessel to the desired temperature. Introduce the substrate and solvent (if any) into the reaction vessel under an inert atmosphere.
-
Introduction of Gaseous Reagent: Slowly introduce the gaseous fluorinating agent into the reaction vessel, monitoring the pressure and temperature closely.
-
Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, NMR of aliquots).
-
Quenching and Work-up: After the reaction is complete, stop the flow of the fluorinating agent and purge the system with an inert gas to remove any unreacted gas, directing the effluent to the scrubber. Carefully quench the reaction mixture and proceed with the appropriate work-up and purification procedures.
5.2. Protocol 2: Continuous Flow Fluorination
Continuous flow systems offer enhanced safety and control for reactions with gaseous fluorinating agents.
-
System Assembly: Assemble the continuous flow reactor system, which typically includes:
-
A gas delivery system with a mass flow controller (MFC) for the fluorinating agent.
-
Syringe pumps or HPLC pumps for delivering the substrate solution.
-
A micromixer or T-junction for combining the gas and liquid streams.
-
A temperature-controlled reactor coil (e.g., PFA or stainless steel tubing).
-
A back-pressure regulator to maintain the desired reaction pressure.
-
A collection vessel.
-
An outlet leading to a scrubber.
-
-
Leak Check and Passivation: Perform a thorough leak check and passivation of the system as described in Protocol 1.
-
Reaction Execution:
-
Pump the substrate solution through the reactor at a set flow rate.
-
Introduce the gaseous fluorinating agent at a controlled flow rate using the MFC.
-
The gas and liquid streams mix and react within the heated or cooled reactor coil.
-
The product stream is collected after passing through the back-pressure regulator.
-
-
Steady State and Collection: Allow the system to reach a steady state before collecting the product.
-
Shutdown and Purging: Upon completion, stop the reagent flows and purge the system with an inert gas, directing the effluent to the scrubber.
Visualizations
6.1. Experimental Workflow for Continuous Flow Fluorination
Caption: A typical experimental workflow for a continuous flow fluorination setup.
6.2. Safety Workflow for Handling Gaseous Fluorinating Agents
Caption: A workflow outlining the key safety steps for handling gaseous fluorinating agents.
6.3. Emergency Response Plan for a Gas Leak
Caption: A clear emergency response plan to be followed in the event of a gas leak.
Application Notes and Protocols for Monitoring Reactions with N,N-Difluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Difluoromethanamine (CH₃NF₂) is a versatile reagent with growing importance in synthetic chemistry, particularly in the introduction of the difluoroamino group into organic molecules. Its reactivity, however, necessitates careful monitoring to ensure reaction completion, minimize side-product formation, and guarantee safety. These application notes provide detailed protocols for utilizing key analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the real-time and offline analysis of reactions involving this compound.
Due to the hazardous nature of N,N-difluoroamines and the reagents used in their synthesis and reactions, all experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][2][3]
In Situ Reaction Monitoring by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved signals.[4][5][6] This method allows for the direct observation of the consumption of this compound and the formation of fluorinated products in real-time.
Experimental Protocol: In Situ ¹⁹F NMR Monitoring
-
Sample Preparation:
-
In a dry NMR tube, dissolve the substrate (e.g., an aromatic compound for a hypothetical C-H amination reaction) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) to a final concentration of 0.1 M.
-
Add a known concentration of an internal standard that is inert to the reaction conditions and has a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).
-
Secure the NMR tube in the spectrometer and acquire a pre-reaction ¹⁹F NMR spectrum.
-
-
Reaction Initiation:
-
Carefully add a stoichiometric equivalent of this compound to the NMR tube. Caution: this compound is expected to be a reactive and potentially unstable compound. Handle with extreme care in a fume hood.
-
If a catalyst or other reagents are required, add them sequentially.
-
Quickly cap the NMR tube, mix gently, and re-insert it into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Set the acquisition parameters to ensure a good signal-to-noise ratio and quantitative accuracy. Key parameters include an appropriate relaxation delay (D1) of at least 5 times the longest T1 of the nuclei of interest.
-
Monitor the reaction until the signal for this compound has disappeared or its concentration has stabilized.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the internal standard, this compound, and the fluorinated product(s).
-
Calculate the relative concentrations of the reactants and products at each time point using the integrated signal areas, normalized to the internal standard.
-
Data Presentation: Hypothetical Reaction Progress
The following table summarizes the quantitative data that could be obtained from the in situ ¹⁹F NMR monitoring of a hypothetical reaction: Substrate + CH₃NF₂ → Product.
| Time (minutes) | [Substrate] (Relative to t=0) | [CH₃NF₂] (Relative to t=0) | [Product] (Relative to t=∞) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.85 | 0.86 | 0.14 |
| 20 | 0.68 | 0.69 | 0.31 |
| 30 | 0.50 | 0.51 | 0.49 |
| 60 | 0.22 | 0.23 | 0.77 |
| 90 | 0.08 | 0.09 | 0.91 |
| 120 | < 0.01 | < 0.01 | > 0.99 |
Workflow for In Situ NMR Monitoring
Caption: A flowchart outlining the key steps for in situ NMR reaction monitoring.
Reaction Analysis by LC-MS and GC-MS
For reactions that are not amenable to in situ NMR monitoring or for more detailed analysis of reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools. These techniques provide separation of components and their identification based on their mass-to-charge ratio.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove catalysts or non-volatile components.
-
Further dilute the sample to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Conditions (Illustrative):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is often effective for the separation of small organic molecules.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.
-
MS Analysis: Perform a full scan to identify the masses of all components and tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
Experimental Protocol: GC-MS Analysis
Given the likely volatility of this compound and some of its potential products, GC-MS is a highly suitable analytical technique.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture as described for LC-MS.
-
Dilute the sample in a volatile solvent compatible with the GC column (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures volatilization without decomposition.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Use electron ionization (EI) at 70 eV.
-
MS Analysis: Acquire full scan mass spectra to identify components based on their fragmentation patterns and comparison to spectral libraries.
-
Data Presentation: Chromatographic and Mass Spectrometric Data
The following table presents hypothetical data that could be obtained from an LC-MS or GC-MS analysis of a reaction mixture.
| Compound | Retention Time (min) | [M+H]⁺ (LC-MS) or M⁺ (GC-MS) | Key Fragment Ions (m/z) |
| This compound | 2.1 (GC) | 67 | 66, 51, 48 |
| Substrate | 8.5 (LC) | Varies | Varies |
| Product | 10.2 (LC) | Varies | Varies |
| Byproduct | 7.3 (LC) | Varies | Varies |
Logical Relationship of Analytical Techniques
Caption: A diagram showing the complementary roles of in situ and offline analytical techniques.
Safety Considerations
Working with N,N-difluoroamines and related fluorinating agents requires strict adherence to safety protocols.
-
Handling: All manipulations should be performed in a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[1][2][3]
-
Quenching: Be aware that N,N-difluoroamines may react violently with certain quenching agents. Small-scale quench tests are recommended.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
By employing the analytical techniques and protocols outlined in these application notes, researchers can gain a comprehensive understanding of reactions involving this compound, leading to improved reaction optimization, enhanced safety, and the successful development of novel chemical entities.
References
- 1. zjwintime.com [zjwintime.com]
- 2. koyonchem.com [koyonchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Difluoromethanamine: A Guide Based on General Principles
Introduction
N,N-Difluoromethanamine is a chemical compound with the molecular formula CH₃F₂N. Due to the presence of N-F bonds, it is expected to be a reactive and potentially energetic material. Its handling and storage require stringent safety measures to prevent accidental release, decomposition, or reaction. This document provides a summary of its known properties and outlines general procedures for its safe handling and storage.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes computed properties from available chemical databases.
| Property | Value | Source |
| Molecular Formula | CH₃F₂N | PubChem[1] |
| Molecular Weight | 67.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 753-58-2 | Cheméo[2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Data not available |
Hazard Identification and Safety Precautions
The specific toxicity and reactivity hazards of this compound have not been extensively studied. However, based on its structure and related compounds, the following hazards should be anticipated:
-
High Reactivity: The N-F bond is known to be reactive. The compound may be sensitive to shock, heat, or friction and could undergo rapid decomposition.
-
Toxicity: Inhalation, ingestion, or skin contact may be harmful. Decomposition products, such as hydrogen fluoride, are highly toxic and corrosive.
-
Flammability: While not confirmed, the compound should be treated as potentially flammable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton™). Glove compatibility should be confirmed before use. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In case of potential exposure above occupational limits, a self-contained breathing apparatus (SCBA) should be used. |
Safe Handling and Experimental Protocols
Due to the lack of specific experimental protocols, a generalized workflow for handling highly reactive and potentially toxic chemicals should be followed.
General Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary PPE readily available and inspected.
-
Prepare and have accessible appropriate quenching agents and emergency spill kits. The choice of quenching agent will depend on the reaction, but a general-purpose absorbent for organic liquids should be available.
-
Ensure a safety shower and eyewash station are accessible and have been recently tested.
-
-
Handling:
-
All manipulations of this compound should be performed in a chemical fume hood with the sash at the lowest practical height.
-
Use non-sparking tools and equipment.
-
Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.
-
Ground all equipment to prevent static discharge.
-
-
Waste Disposal:
-
All waste containing this compound must be treated as hazardous.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Do not mix with other waste streams unless compatibility is known.
-
Storage Procedures
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry, well-ventilated area. Avoid direct sunlight and heat sources. |
| Inert Atmosphere | If the compound is sensitive to air or moisture, store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Use a robust, tightly sealed container made of a compatible material. |
| Segregation | Store away from incompatible materials. |
| Ventilation | Storage area must be well-ventilated. |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
This application note provides a framework for the safe handling and storage of this compound based on general chemical safety principles. It is imperative that any user of this compound performs a detailed, specific risk assessment before commencing any experimental work.
References
Troubleshooting & Optimization
side reactions and byproduct formation in difluoromethylation
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems encountered during difluoromethylation experiments.
FAQ 1: Low or No Product Yield
Question: My difluoromethylation reaction is giving a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent issue with several potential root causes depending on the reaction type. Here is a systematic guide to troubleshooting:
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your difluoromethylating agent. Some reagents, like (difluoromethyl)trimethylsilane (TMSCF2H), can be sensitive to moisture and should be handled under inert conditions.[1] Reagents like zinc difluoromethanesulfinate (DFMS) may contain impurities such as ZnCl2 and water, which should be accounted for in stoichiometry.
-
Atmosphere Control: Many difluoromethylation reactions, particularly those involving organometallic intermediates or radical pathways, are sensitive to oxygen and moisture. Ensure your glassware is properly dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or NMR. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, prolonged reaction times at elevated temperatures can cause product decomposition.
Problem-Specific Troubleshooting:
-
If starting material is unreacted:
-
Insufficient Activation: In nucleophilic difluoromethylations using TMSCF2H, the choice and amount of activator (e.g., a fluoride source like CsF or a strong base) are critical. Ensure the activator is fresh and used in the correct stoichiometric amount.[2]
-
Low Reactivity of Substrate: Electron-deficient or sterically hindered substrates can be challenging. For copper-catalyzed reactions of aryl iodides, electron-deficient substrates may lead to arene formation as the major product.[2] Consider switching to a more reactive difluoromethylating agent or a different catalytic system.
-
-
If starting material is consumed, but no desired product is formed (decomposition or multiple spots on TLC):
-
Side Reactions Dominating: This indicates that the reaction conditions favor byproduct formation. See the specific FAQs below for dealing with common side reactions like proto-defluorination or hydrolysis.
-
Incorrect Workup Procedure: The desired product might be unstable to acidic or basic conditions during workup, or it could be volatile or water-soluble. Analyze all phases (organic and aqueous) and avoid harsh workup conditions if possible.
-
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,5", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.15]; edge [fontname="Arial", fontsize=10];
start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n& Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Material\nStill Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_consumed [label="Starting Material\nConsumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Paths from Start start -> check_reagents [color="#5F6368"]; check_reagents -> sm_present [color="#5F6368"];
// Paths from SM Present Check sm_present -> increase_activation [label="Yes", color="#34A853"]; increase_activation [label="Increase Activator/Catalyst\nOr Change Reagent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sm_present -> sm_consumed [label="No", color="#EA4335"];
// Paths from SM Consumed Check sm_consumed -> side_reactions [label="Yes", color="#34A853"]; side_reactions [label="Identify Byproducts\n(See Specific FAQs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sm_consumed -> check_workup [label="No Product\nObserved", color="#EA4335"]; check_workup [label="Check Workup Procedure\n(Volatility, Solubility)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Troubleshooting workflow for low or no product yield.
FAQ 2: Proto-defluorination Byproduct Formation
Question: My reaction is producing a significant amount of the proto-defluorinated byproduct (Ar-H instead of Ar-CF2H). How can I minimize this?
Answer:
Proto-defluorination, the replacement of a fluorine atom with hydrogen, is a common side reaction, especially in copper-mediated cross-coupling reactions.
-
Cause: This often occurs with electron-deficient aryl iodides. The proposed mechanism involves the formation of an arene byproduct from the reaction intermediates.[2]
-
Solutions:
-
Optimize Reaction Conditions: In copper-catalyzed systems, the choice of ligand and base can be crucial. For iron-catalyzed reactions, using a bulky diamine ligand has been shown to suppress defluorination.
-
Change Reagent/Catalyst System: If optimization is unsuccessful, consider a different difluoromethylation strategy that is less prone to this side reaction, such as a palladium-catalyzed method or a radical C-H difluoromethylation for suitable substrates.
-
FAQ 3: Hydrolysis of Reagents or Products
Question: I suspect my difluoromethylating reagent or product is hydrolyzing. How can I prevent this?
Answer:
Hydrolysis can be a significant issue, leading to reduced reagent activity and decomposition of the desired product.
-
Reagent Hydrolysis:
-
Cause: Many difluoromethylating reagents are sensitive to moisture. For example, TMSCF2H can hydrolyze in the presence of water.
-
Prevention: Always use anhydrous solvents and handle reagents under a strict inert atmosphere. Ensure all glassware is thoroughly dried before use.
-
-
Product Hydrolysis:
-
Cause: The difluoromethyl group itself can be labile under certain conditions, particularly when attached to specific heterocyclic systems. For instance, α-difluoromethyl pyrroles can undergo hydrolysis, especially if the pyrrole nitrogen is not protected with an electron-withdrawing group.
-
Prevention: If product instability is suspected, use neutral or buffered workup conditions. Protect sensitive functional groups in the substrate that might promote hydrolysis of the C-CF2H bond.
-
FAQ 4: Issues with Enolizable Ketones
Question: I am having trouble with the nucleophilic difluoromethylation of an enolizable ketone. The yield is low and I see byproducts from enolization.
Answer:
Difluoromethylation of enolizable ketones is challenging because the basic conditions required for generating the difluoromethyl anion can also deprotonate the ketone, leading to side reactions.
-
Cause: Competitive deprotonation of the ketone at the α-position leads to enolate formation, which can then undergo side reactions instead of the desired nucleophilic attack on the carbonyl carbon.
-
Solutions:
-
Use of Additives: The addition of hexamethylphosphoramide (HMPA) has been shown to significantly improve the yields of nucleophilic difluoromethylation of enolizable ketones with TMSCF2H. N,N'-Dimethylpropyleneurea (DMPU) can be used as a less toxic alternative, though yields may be slightly lower.[1]
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help to suppress the rate of enolization relative to the rate of nucleophilic addition.
-
Choice of Base: A non-nucleophilic, strong base can sometimes favor the generation of the difluoromethyl anion without promoting excessive enolization.
-
Alternative Reagents: Consider using reagents that are effective under less basic or even acidic conditions, such as those used in radical or electrophilic difluoromethylation.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of difluoromethylation reactions.
Table 1: Effect of Activator and Solvent in Nucleophilic Difluoromethylation of 4-Nitro-3,5-diphenylisoxazole with TMSCF2H
| Entry | Activator (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Me4NF (2.0) | DMF | rt | 4 | 53 |
| 2 | CsF (2.0) | DMF | rt | 24 | 35 |
| 3 | TBAF (2.0) | DMF | rt | 24 | 41 |
| 4 | Me4NF (2.0) | THF | rt | 24 | 21 |
| 5 | Me4NF (2.0) | CH3CN | rt | 24 | 15 |
Data adapted from a study on direct nucleophilic difluoromethylation.[3] "rt" denotes room temperature.
Table 2: Optimization of Copper-Catalyzed Difluoromethylation of 4-Iodotoluene with TMSCF2H
| Entry | Base (equiv.) | Ligand | Temperature (°C) | Yield (%) |
| 1 | CsF (3.0) | None | 120 | 95 |
| 2 | K3PO4 (3.0) | None | 120 | 20 |
| 3 | NaOtBu (3.0) | None | 120 | <5 |
| 4 | CsF (3.0) | 1,10-Phenanthroline | 120 | 75 |
| 5 | CsF (3.0) | None | 80 | 40 |
Data adapted from a study on copper-mediated difluoromethylation of aryl iodides.[2] All reactions used CuI as the catalyst.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Difluoromethylation of Aryl Iodides with TMSCF2H
This protocol is adapted from the work of Hartwig and Fier on the copper-mediated difluoromethylation of aryl iodides.[2]
Materials:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI, 95 mg, 0.5 mmol, 1.0 equiv)
-
Cesium fluoride (CsF, 228 mg, 1.5 mmol, 3.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H, 123 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 2.5 mL)
-
Internal standard for NMR analysis (e.g., 1-bromo-4-fluorobenzene)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl iodide, CuI, and CsF to an oven-dried 4 mL vial equipped with a stir bar.
-
Add DMF (2.5 mL) to the vial.
-
Add TMSCF2H (1.0 mmol) to the reaction mixture.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC-MS if possible.
-
After cooling to room temperature, add an internal standard for quantitative NMR analysis.
-
To work up the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Cu-catalyzed difluoromethylation.
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes using DFMS
This protocol is based on the method developed by Baran and coworkers using zinc difluoromethanesulfinate (DFMS).
Materials:
-
Heteroarene (0.5 mmol, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2, 0.75 mmol, 1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol, 3.0 equiv)
-
Dichloromethane (DCM, 2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a 20 mL scintillation vial equipped with a stir bar, add the heteroarene substrate and DFMS.
-
Add dichloromethane (2.5 mL) and water (2.5 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction open to the air at room temperature for 12-24 hours. If the reaction stalls, a second addition of DFMS and t-BuOOH may be required.
-
Upon completion, dilute the reaction mixture with DCM.
-
Separate the layers, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms & Side Reactions
Understanding the reaction pathways can help in diagnosing issues and optimizing conditions.
Mechanism: Generation of Difluoromethyl Radical from DFMS
The reaction is initiated by the single-electron transfer (SET) from the metal sulfinate to an oxidant, such as a peroxide. This generates a difluoromethanesulfonyl radical, which rapidly extrudes SO2 to form the key difluoromethyl radical (•CF2H). This radical then engages in the C-H functionalization of the heteroarene.
dot digraph "DFMS_Mechanism" { graph [bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes for reactants and intermediates DFMS [label="Zn(SO2CF2H)2 (DFMS)"]; Oxidant [label="Oxidant (t-BuOOH)"]; Sulfonyl_Radical [label="[•SO2CF2H]"]; SO2 [label="SO2"]; CF2H_Radical [label=<•CF2H>]; Heteroarene [label="Heteroarene"]; Radical_Adduct [label="[Radical Adduct]"]; Product [label="Difluoromethylated\nHeteroarene"];
// Edges to show the reaction pathway {DFMS, Oxidant} -> Sulfonyl_Radical [label="SET", fontcolor="#EA4335"]; Sulfonyl_Radical -> SO2 [label="- SO2", fontcolor="#4285F4"]; Sulfonyl_Radical -> CF2H_Radical; {CF2H_Radical, Heteroarene} -> Radical_Adduct [label="Addition"]; Radical_Adduct -> Product [label="Oxidation & Deprotonation"]; }
Caption: Generation of the •CF2H radical from DFMS.
Side Reaction: Difluorocarbene Formation
In some nucleophilic and copper-mediated difluoromethylation reactions, the intermediate difluoromethyl anion or copper-difluoromethyl species can undergo α-elimination of a fluoride ion to generate highly reactive difluorocarbene (:CF2).
-
Consequences: Difluorocarbene can lead to a variety of undesired byproducts. For example, in copper-mediated reactions of aryl iodides, it can lead to the formation of tetrafluoroethylarenes.[2]
-
Mitigation: This pathway is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize difluorocarbene formation. The choice of solvent and counterions can also influence the stability of the difluoromethyl intermediate and suppress α-elimination.
References
Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethylation Reactions
Welcome to the technical support center for N,N-Difluoromethanamine and related N-difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during N-difluoromethylation reactions, offering potential causes and solutions.
1. Low or No Product Yield
Question: I am observing very low or no yield of my desired N-difluoromethylated product. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield in N-difluoromethylation reactions can stem from several factors, ranging from reagent stability to reaction conditions. Here are some common causes and troubleshooting steps:
-
Inadequate Reagent Activity: The difluoromethylating reagent may be old, decomposed, or of insufficient purity. It is crucial to use freshly prepared or properly stored reagents. For instance, some reagents are sensitive to moisture and air.
-
Suboptimal Base: The choice and amount of base are critical. The basicity must be sufficient to deprotonate the amine or activate the difluoromethylating agent without causing unwanted side reactions. If you are using a weak base, consider switching to a stronger, non-nucleophilic base. Conversely, a base that is too strong might lead to decomposition of the reagent or starting material.[1]
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. It's recommended to screen a variety of solvents to find the optimal one for your specific substrate and reagent system.
-
Suboptimal Temperature: N-difluoromethylation reactions can be highly sensitive to temperature. Some reactions require low temperatures to prevent reagent decomposition, while others need heating to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal balance.
-
Steric Hindrance: Highly substituted or sterically hindered amines may react slowly or not at all. In such cases, prolonged reaction times, higher temperatures, or the use of a less sterically demanding difluoromethylating agent might be necessary.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, such as those with electron-withdrawing groups, are less nucleophilic and may exhibit low reactivity. Using a more reactive difluoromethylating reagent or harsher reaction conditions might be required.
Table 1: Troubleshooting Low Yield in N-Difluoromethylation
| Potential Cause | Suggested Solution |
| Inactive difluoromethylating reagent | Use a fresh batch of the reagent; ensure proper storage conditions. |
| Suboptimal base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, LHMDS); optimize the stoichiometry of the base. |
| Inappropriate solvent | Test a range of aprotic polar solvents (e.g., DMF, CH₃CN, THF). |
| Incorrect reaction temperature | Optimize the temperature; try running the reaction at a lower or higher temperature. |
| Steric hindrance at the nitrogen atom | Increase reaction time and/or temperature; consider a smaller difluoromethylating agent if available. |
| Low nucleophilicity of the amine | Use a more potent difluoromethylating reagent; employ more forcing reaction conditions. |
2. Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in N-difluoromethylation. Identifying these byproducts can provide insights into competing reaction pathways.
-
O-Difluoromethylation: For substrates containing hydroxyl groups (e.g., phenols, alcohols), competitive O-difluoromethylation can occur. To favor N-difluoromethylation, you can protect the hydroxyl group before the reaction and deprotect it afterward. Alternatively, optimizing the reaction conditions, such as the choice of base and solvent, can sometimes improve the chemoselectivity.[2][3]
-
Formation of Formamides: In some cases, the N-difluoromethylated product can be unstable and hydrolyze to the corresponding formamide, especially during workup or purification.[4] To mitigate this, it is advisable to use anhydrous conditions and perform the workup at low temperatures.
-
Decomposition of Starting Material or Product: The reaction conditions, particularly high temperatures or the use of a strong base, can lead to the decomposition of either the starting amine or the N-difluoromethylated product.[5] Careful monitoring of the reaction progress and optimization of the reaction time and temperature are crucial.
3. Poor Chemoselectivity
Question: My substrate has multiple nucleophilic sites, and I am getting a mixture of products. How can I improve the chemoselectivity for N-difluoromethylation?
Answer:
Achieving high chemoselectivity in molecules with multiple functional groups is a significant challenge. Here are some strategies to enhance selectivity for the nitrogen atom:
-
Protecting Groups: As mentioned earlier, protecting competing nucleophilic groups like hydroxyls or thiols is a reliable strategy.
-
Choice of Difluoromethylating Reagent: Some reagents exhibit inherent selectivity for certain functional groups. It is worthwhile to screen different difluoromethylating agents to find one that favors N-difluoromethylation for your specific substrate.
-
Reaction Conditions Tuning: Fine-tuning the reaction parameters, such as temperature, solvent, and the nature of the base, can influence the relative rates of competing reactions and thus improve chemoselectivity. For instance, a bulkier base might preferentially react with a less sterically hindered nucleophile.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding N-difluoromethylation reactions.
1. Which difluoromethylating agent should I choose for my reaction?
The choice of the difluoromethylating agent depends on several factors, including the nature of your substrate, the desired reactivity, and the available laboratory resources.
-
Diethyl bromodifluoromethylphosphonate: This is a commercially available and versatile reagent for the N-difluoromethylation of tertiary amines. It generates difluorocarbene in situ upon reaction with a fluoride source.[4][6]
-
Fluoroform (CHF₃): As an inexpensive and atom-economical reagent, fluoroform is an attractive source of the difluoromethyl group. However, its low reactivity often necessitates the use of strong bases and optimized reaction conditions.
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: This reagent can be used for the difluoromethylation of a variety of nucleophiles, including amines.[7]
Table 2: Comparison of Common Difluoromethylating Agents
| Reagent | Pros | Cons | Typical Substrates |
| Diethyl bromodifluoromethylphosphonate | Commercially available, good yields for tertiary amines. | Requires a fluoride source. | Tertiary amines. |
| Fluoroform (CHF₃) | Inexpensive, atom-economical. | Low reactivity, requires strong bases. | Phenols, thiophenols, some amines. |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Versatile for various nucleophiles. | Multi-step synthesis may be required. | Imidazoles, tetrazoles, benzotriazoles. |
2. What are the typical experimental conditions for N-difluoromethylation?
The optimal experimental conditions are highly dependent on the specific reaction. However, a general procedure often involves the following steps:
-
Dissolving the amine substrate in an appropriate anhydrous aprotic solvent (e.g., DMF, acetonitrile).
-
Adding a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) and stirring the mixture at a specific temperature (often room temperature or below).
-
Adding the difluoromethylating agent dropwise to the reaction mixture.
-
Monitoring the reaction progress by TLC or LC-MS.
-
Quenching the reaction and performing an aqueous workup.
-
Purifying the product by column chromatography.
3. How can I monitor the progress of my N-difluoromethylation reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction progress. ¹⁹F NMR spectroscopy can also be a powerful tool to directly observe the formation of the fluorine-containing product.
Experimental Protocols
Protocol 1: N-Difluoromethylation of a Tertiary Amine using Diethyl Bromodifluoromethylphosphonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine (1.0 mmol) and anhydrous cesium fluoride (CsF, 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask and stir the suspension at room temperature.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (1.2 mmol) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for N-difluoromethylation.
Caption: Troubleshooting logic for low yield in N-difluoromethylation.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N,N-Difluoromethanamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Difluoromethanamine. The information is designed to address common challenges encountered during the purification of this and similar low-molecular-weight fluorinated amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Product Recovery After Purification
| Potential Cause | Recommended Solution |
| Product Volatility | This compound is expected to be a low-boiling point liquid due to its low molecular weight (67.04 g/mol ).[1] Significant product loss can occur during solvent removal under reduced pressure. Employ low-temperature techniques. Use a rotary evaporator with a high-efficiency condenser cooled with a cryogen (e.g., dry ice/acetone slush). Alternatively, consider purification methods that do not require extensive solvent removal, such as liquid-liquid extraction. |
| Product Decomposition | Difluoroamines can be thermally or chemically unstable. Decomposition may be occurring on contact with acidic or basic media, or upon heating. |
| Thermal Instability: If using distillation, perform it under high vacuum to lower the boiling point. | |
| Chemical Instability: When performing acid-base extractions, use dilute acids and bases and keep the solutions cold. Neutralize the product immediately after extraction. | |
| Inefficient Extraction | The protonated amine salt may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase, leading to incomplete separation. Perform multiple extractions (at least 3-5) with smaller volumes of the extraction solvent to improve efficiency. Ensure the pH of the aqueous phase is appropriate for full protonation (>2 units below the pKa) or deprotonation (>2 units above the pKa). |
Issue 2: Product Contamination Detected by GC-MS or NMR
| Potential Cause | Recommended Solution |
| Residual Solvent | Solvents used in the synthesis or extraction (e.g., diethyl ether, dichloromethane) are co-distilling with the product. Use a solvent with a significantly different boiling point from the product. For final purification, consider gas chromatography or careful fractional distillation with an efficient column. |
| Incomplete Reaction or Side Products | The crude product contains unreacted starting materials or byproducts from the synthesis. Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC). If impurities are difficult to separate by distillation, consider column chromatography. |
| Acid/Base Impurities | Residual acid or base from the extraction process can contaminate the final product. After an acid-base extraction, wash the final organic solution with brine to remove residual water and dissolved salts. Ensure complete neutralization of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: Due to its expected volatility and basicity, several methods can be adapted for the purification of this compound. The choice of method will depend on the scale of the reaction and the nature of the impurities.
| Method | Description | Advantages | Disadvantages |
| Acid-Base Extraction | This technique takes advantage of the basicity of the amine.[2] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to form the water-soluble amine salt. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent. | Good for removing non-basic impurities. Can be performed at low temperatures to minimize product loss. | May not remove other basic impurities. Risk of decomposition with strong acids/bases. |
| Distillation | Given its likely low boiling point, vacuum distillation can be an effective method for separating this compound from non-volatile impurities. | Can provide high purity product. Effective for large-scale purification. | Potential for thermal decomposition. Product loss due to high volatility. Not effective for impurities with similar boiling points. |
| Column Chromatography | Chromatography on silica gel can be challenging for basic amines due to strong interactions with the acidic stationary phase.[3] Using an amine-functionalized silica gel or adding a competing amine (e.g., triethylamine) to the mobile phase can mitigate this issue.[3][4] | Can separate compounds with very similar boiling points. Adaptable to different scales. | Can be lower yielding due to irreversible adsorption. Requires careful solvent system development. |
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing information on purity (peak area) and identity (mass spectrum).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and identify fluorine-containing and other impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional group vibrations.
Q3: What are the critical safety precautions for handling this compound during purification?
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Reactive Hazards: Fluorinated compounds can be reactive. Avoid contact with strong acids, bases, and oxidizing agents. Store away from incompatible materials.[5]
-
Handling HF: Be aware that some reactions involving fluorine sources can generate hydrogen fluoride (HF).[6] Have calcium gluconate gel readily available as a first aid measure for HF exposure.[6]
Q4: How should purified this compound be stored?
A4: Proper storage is crucial to maintain the purity and stability of the compound.
-
Container: Store in a tightly sealed container, preferably made of a material resistant to fluorinated compounds (e.g., Teflon or a suitable polymer).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture or oxygen.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize evaporation and potential decomposition. Ensure the storage location is designed for flammable materials if the compound is flammable.[7]
Experimental Protocols
Protocol: Purification by Acid-Base Extraction
This protocol is a general guideline and should be adapted based on the specific properties of the reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a cold, dilute aqueous solution of HCl (e.g., 1 M) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated amine salt into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution 2-3 more times to ensure complete recovery. Combine all aqueous extracts.
-
Organic Layer Wash (Optional): Wash the initial organic layer with water and brine, then dry and concentrate to recover any non-basic compounds if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a cold, dilute aqueous solution of NaOH (e.g., 2 M) with stirring until the solution is basic (confirm with pH paper).
-
Re-extraction: Return the basified aqueous solution to a clean separatory funnel. Extract the free amine into a fresh portion of the organic solvent. Repeat this extraction 3-5 times.
-
Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator with a high-efficiency cold trap. The remaining liquid is the purified this compound.
Visualizations
Caption: Troubleshooting flowchart for this compound purification.
Caption: General experimental workflow for purification of this compound.
References
- 1. This compound | CH3F2N | CID 533410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
stability issues with N,N-Difluoromethanamine under acidic conditions
Troubleshooting Guide for Fluorinated Amines
This guide addresses potential stability issues that researchers may encounter when working with fluorinated amines, such as N,N-Difluoromethanamine, in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Poor reaction yield or product degradation | The N-fluoroalkyl amine may be unstable under the acidic conditions used in the reaction. | - Perform a small-scale stability test of the starting material in the reaction solvent and acid without other reagents. - Consider using a milder acid or a non-acidic catalyst if the reaction chemistry allows. - Shorten the reaction time or lower the reaction temperature. |
| Formation of unexpected byproducts | Acid-catalyzed hydrolysis or rearrangement of the this compound. | - Analyze the byproducts by techniques such as NMR, LC-MS, or GC-MS to propose a decomposition pathway. - Understanding the decomposition can help in modifying the reaction conditions to suppress byproduct formation. |
| Inconsistent results between experiments | Trace amounts of water or impurities in the acid or solvent may be catalyzing decomposition. | - Use freshly distilled or high-purity anhydrous solvents. - Use a fresh, high-purity acid for each experiment. - Ensure all glassware is thoroughly dried before use. |
| Difficulty in isolating the product | The product may be unstable during workup or purification under acidic conditions. | - Neutralize the reaction mixture promptly after completion. - Consider alternative purification methods that avoid acidic conditions, such as flash chromatography with a buffered mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the potential decomposition pathways for this compound under acidic conditions?
A1: While specific data is unavailable for this compound, related N-CF3 compounds can be unstable. A possible decomposition pathway could involve protonation of the nitrogen atom, followed by the loss of a fluoride ion to form a resonance-stabilized cation. This cation could then react with water or other nucleophiles present in the reaction mixture, leading to hydrolysis products.
Q2: How can I assess the stability of my this compound derivative in an acidic medium?
A2: You can perform a time-course study where you dissolve your compound in the acidic medium of interest and monitor its concentration over time using techniques like ¹H or ¹⁹F NMR spectroscopy, or LC-MS. Samples should be taken at regular intervals and analyzed to determine the rate of decomposition.
Q3: Are there any recommended storage conditions for this compound to improve its shelf life?
A3: Generally, fluorinated amines should be stored in a cool, dry place, away from strong acids and oxidizing agents. Storage in an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation. For long-term storage, keeping the compound at low temperatures (e.g., in a freezer) is advisable.
Q4: Can the choice of acid affect the stability of this compound?
A4: Yes, the strength and nucleophilicity of the acid's conjugate base can influence the stability. Stronger acids will lead to a higher concentration of the protonated, and likely more reactive, amine. Acids with nucleophilic counter-ions might also participate in decomposition pathways. It is recommended to test a range of acids (e.g., HCl, H₂SO₄, TFA) to find the optimal conditions for your reaction.
Hypothetical Stability Data
The following table is a template illustrating the type of data researchers should aim to collect when assessing the stability of this compound under various acidic conditions. The values presented are purely hypothetical.
| Acid Condition | Temperature (°C) | Time (hours) | % Decomposition (Hypothetical) |
| 1M HCl in D₂O | 25 | 24 | 15% |
| 1M HCl in D₂O | 50 | 24 | 45% |
| 1M H₂SO₄ in D₂O | 25 | 24 | 20% |
| 1M H₂SO₄ in D₂O | 50 | 24 | 60% |
| Neat Trifluoroacetic Acid | 25 | 24 | 5% |
Experimental Protocol: Assessing Acid Stability
This protocol provides a general method for determining the stability of this compound in an acidic solution using NMR spectroscopy.
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., D₂O, CD₃CN)
-
Acid of interest (e.g., DCl, D₂SO₄)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the this compound derivative and the internal standard in the deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0).
-
Add a known concentration of the acid to the NMR tube.
-
Acquire NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) at a constant temperature.
-
Integrate the signal of the this compound derivative relative to the internal standard at each time point.
-
Plot the relative concentration of the this compound derivative versus time to determine the rate of decomposition.
Visualizations
The following diagram illustrates a hypothetical decomposition pathway for this compound under acidic conditions.
Caption: Hypothetical acid-catalyzed decomposition of this compound.
The workflow below outlines the general process for troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive fluorinating agents. Proper handling and an understanding of their reactivity with water are critical for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of fluorinating agent decomposition due to moisture?
A1: Decomposition can manifest in several ways depending on the reagent. Common signs include:
-
Visual Changes: Discoloration, clumping of powders, or fuming when the container is opened. For example, otherwise white powders may appear off-white or yellowish.
-
Pressure Buildup: Reaction with moisture can generate gaseous byproducts, such as hydrogen fluoride (HF), leading to pressure buildup in the storage container.[1][2]
-
Reduced Reactivity: The most common indicator is a significant decrease in the yield of your fluorination reaction or a complete failure of the reaction to proceed.
-
Inconsistent Results: High variability in reaction outcomes between different batches of the same reagent can point to moisture contamination.
Q2: My fluorination reaction failed. How can I determine if moisture was the primary cause?
A2: Troubleshooting a failed fluorination reaction requires a systematic approach:
-
Re-evaluate Your Setup: Ensure all glassware was rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[3][4] Check for any potential leaks in your reaction setup that could introduce atmospheric moisture.
-
Solvent Purity: The water content in your reaction solvent is a critical factor. Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are detrimental to moisture-sensitive reactions.[5][6] It is best practice to use freshly dried and distilled solvents or to test the water content prior to use.
-
Reagent Integrity: If possible, compare the performance of your current bottle of fluorinating agent with a new, unopened bottle. If the new reagent works, it is highly likely your previous bottle was compromised by moisture.
-
Control Reaction: Run a small-scale reaction with a substrate known to be reliably fluorinated under your conditions. This can help differentiate between a reagent issue and a problem with your specific substrate or reaction conditions.
Q3: What are the best practices for storing moisture-sensitive fluorinating agents?
A3: Proper storage is crucial to maintain the integrity of your fluorinating agents:
-
Inert Atmosphere: Store reagents under a dry, inert atmosphere (nitrogen or argon). For highly sensitive reagents, storage in a glovebox is recommended.[3]
-
Tightly Sealed Containers: Ensure the container cap is securely fastened after each use. Consider using high-quality septa and parafilm for an extra layer of protection on bottles that are accessed frequently.[7]
-
Desiccator: Storing containers inside a desiccator containing a suitable drying agent can provide an additional barrier against ambient moisture.
-
Temperature Control: Store reagents at the temperature recommended by the manufacturer. Some fluorinating agents may require refrigeration or storage in a cool, dry place.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent yields in fluorination reactions.
-
Possible Cause: Variable water content in the reaction solvent.
-
Solution:
-
Implement a consistent solvent drying protocol. Techniques like distillation from a suitable drying agent (e.g., CaH₂, Na/benzophenone) or passing the solvent through a column of activated alumina are effective.
-
Quantify the water content of your solvent before each reaction using methods like Karl Fischer titration or 19F NMR-based aquametry.[5][6]
-
Issue 2: Clogging of syringe needles when transferring liquid fluorinating agents.
-
Possible Cause: Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, leading to the formation of solid byproducts.
-
Solution:
-
Purge the syringe and needle with a dry, inert gas (nitrogen or argon) immediately before use.[3][10]
-
When transferring the reagent, maintain a positive pressure of inert gas in the reaction vessel and the reagent bottle.
-
Withdraw a small "buffer" of inert gas into the syringe after drawing up the liquid reagent. This prevents the reagent at the needle tip from being exposed to the atmosphere.[4][10]
-
Issue 3: Formation of a white precipitate in the reaction mixture.
-
Possible Cause: Reaction of the fluorinating agent with residual moisture in the solvent or on the glassware, or with acidic byproducts.
-
Solution:
-
Ensure all glassware is scrupulously dried.
-
Consider adding a moisture scavenger to the reaction. Molecular sieves are a common choice, but their compatibility with the specific fluorinating agent and reaction conditions must be verified.[11][12]
-
For reactions that generate HF as a byproduct, the addition of an HF scavenger like sodium fluoride may be beneficial.[13]
-
Data Presentation: Properties of Common Fluorinating Agents
| Fluorinating Agent | Chemical Formula | Appearance | Moisture Sensitivity | Incompatible Materials | Storage Recommendations |
| Sulfur Tetrafluoride | SF₄ | Colorless gas | Reacts violently with water.[1] | Water, acids, glass, metals.[1] | Store in a dry, cool, well-ventilated area. Protect from sunlight.[8] |
| Pyridinium poly(hydrogen fluoride) (Olah's Reagent) | C₅H₅N·(HF)ₓ | Colorless to yellow liquid | Reacts with water. | Strong bases, strong acids, glass, metals, oxidizing agents.[14] | Store under an inert atmosphere, away from water or moist air.[15] |
| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | White crystalline solid | Stable in air and tolerates water, but should be kept dry for optimal performance.[16][17] | Strong oxidizing agents, reducing agents, strong acids, bases.[9] | Ambient temperatures, in a tightly sealed container.[9] |
| Deoxo-Fluor® | C₆H₁₅F₃N₂S | Colorless to yellow liquid | Reacts rapidly and exothermically with water.[18] | Water, alcohols, oxidizing agents. | Store under an inert atmosphere in a cool, dry place. |
| Fluolead™ | C₁₁H₁₅F₃S | Solid | Shows unusual resistance to aqueous hydrolysis compared to other similar reagents.[19] | Water (slow reaction). | Store in a cool, dry place. |
Experimental Protocols
Protocol 1: General Procedure for Handling Moisture-Sensitive Fluorinating Agents under an Inert Atmosphere
-
Glassware Preparation: Dry all glassware (reaction flask, addition funnel, condenser, etc.) in an oven at >125°C overnight or flame-dry under vacuum.[7] Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon).[3]
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer (Solid): If the fluorinating agent is a solid, quickly weigh it and add it to the reaction flask under a positive flow of inert gas. For highly sensitive solids, this transfer should be performed inside a glovebox.
-
Reagent Transfer (Liquid): Use a dry syringe that has been purged with inert gas. Puncture the septum on the reagent bottle and withdraw the desired amount of liquid. It is good practice to first draw a small amount of inert gas from the headspace of the bottle into the syringe to act as a buffer.[10]
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a bubbler system.[3]
-
Work-up: Quench the reaction carefully with a suitable reagent as specified in the literature procedure, always considering the potential for unreacted fluorinating agent to react violently with aqueous solutions.
Visualizations
Caption: Workflow for handling moisture-sensitive fluorinating agents.
Caption: Decision tree for troubleshooting failed fluorination reactions.
References
- 1. ICSC 1456 - SULFUR TETRAFLUORIDE [inchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 12. specialchem.com [specialchem.com]
- 13. US4755567A - Perfluorination of ethers in the presence of hydrogen fluoride scavengers - Google Patents [patents.google.com]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. fishersci.com [fishersci.com]
- 16. Selectfluor - Wikipedia [en.wikipedia.org]
- 17. REF Case study search [impact.ref.ac.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Amination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in amination reactions. The content is divided into two main sections: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination .
Part 1: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, but achieving high yields can be challenging.[1] This section addresses common issues encountered during this reaction.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction has stalled or is showing low conversion. What are the most common initial checks?
A1: When troubleshooting a low-yielding Buchwald-Hartwig reaction, start by verifying the integrity of your reagents and reaction setup. Key initial checks include:
-
Inert Atmosphere: Ensure the reaction was set up under a properly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality:
-
Solvent: Use anhydrous, degassed solvents. Common solvents like toluene, dioxane, and THF should be freshly dried.[2]
-
Amine: Check the purity of your amine. Impurities can sometimes interfere with the catalyst.
-
Aryl Halide: Confirm the purity and stability of your aryl halide.
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Using old or improperly stored base can introduce water and hinder the reaction.
-
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand have not degraded. It is often preferable to use a pre-catalyst to ensure the efficient formation of the active catalytic species.[2]
Q2: I am using an aryl chloride and observing very low conversion. What can I do?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[2] To improve conversion with aryl chlorides, consider the following:
-
Ligand Choice: Employ electron-rich, sterically hindered phosphine ligands. Ligands like XPhos, SPhos, and RuPhos have been shown to be effective for the activation of aryl chlorides.
-
Catalyst Loading: You may need to increase the catalyst loading, for example, from 1-2 mol% to 3-5 mol%.
-
Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often required for aryl chlorides.
-
Base Selection: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary.
Q3: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide. How can I minimize this?
A3: Hydrodehalogenation, where the aryl halide is reduced, can compete with the desired amination. This is more common with electron-rich aryl halides and certain catalyst systems. To mitigate this:
-
Optimize Ligand: The choice of ligand is crucial. Some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation. Screening different ligands can identify a more selective catalyst system.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes suppress side reactions.
-
Choice of Base: The base can influence the prevalence of side reactions. In some cases, switching to a different base may be beneficial.
Troubleshooting Guide: Systematic Optimization
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is recommended. The following workflow can help identify the optimal conditions for your specific substrates.
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Data Presentation: Reaction Parameter Screening
The following table provides an example of a screening process to optimize reaction conditions for a challenging Buchwald-Hartwig amination.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Conversion (%) | Notes |
| 1 | 2 | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 25 | Initial condition, low conversion. |
| 2 | 2 | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 45 | RuPhos shows better activity. |
| 3 | 2 | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 30 | SPhos is less effective here. |
| 4 | 2 | RuPhos (4) | LHMDS (1.5) | Toluene | 100 | 60 | LHMDS improves conversion. |
| 5 | 2 | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 15 | Weaker base is ineffective. |
| 6 | 2 | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 85 | Change of solvent has a significant positive impact. |
| 7 | 2 | RuPhos (4) | LHMDS (1.5) | Dioxane | 80 | 75 | Lowering temperature slightly reduces conversion. |
| 8 | 1 | RuPhos (2) | LHMDS (1.5) | Dioxane | 100 | 70 | Lower catalyst loading decreases yield. |
Experimental Protocol: Small-Scale Reaction Screening
This protocol describes a general method for screening multiple reaction conditions in parallel using small vials.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3 or G4 pre-catalysts)
-
Phosphine ligand
-
Bases (e.g., NaOtBu, LHMDS, K₃PO₄)
-
Anhydrous, degassed solvents (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars and screw caps
-
Heating block
Procedure:
-
Preparation: In a glovebox, weigh the aryl halide (e.g., 0.1 mmol) into each reaction vial.
-
Stock Solutions: Prepare stock solutions of the amine, palladium pre-catalyst, ligand, and bases in the chosen solvent(s). This allows for accurate dispensing of small quantities.
-
Reagent Addition:
-
Add the appropriate volume of the amine stock solution to each vial.
-
Add the corresponding base to each designated vial.
-
Add the solvent to bring the reaction to the desired concentration (e.g., 0.1 M).
-
-
Catalyst Addition: To each vial, add the palladium pre-catalyst and ligand stock solutions.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated heating block. Stir the reactions for a set amount of time (e.g., 16 hours).
-
Analysis: After the reaction time, allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion.
Part 2: Troubleshooting Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3] Common issues include incomplete reaction, side product formation, and difficulties with specific substrates.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination is incomplete, and I observe the starting carbonyl and/or the imine intermediate. What should I do?
A1: The presence of starting material or the imine intermediate suggests a problem with either imine formation or the reduction step.
-
Imine Formation:
-
pH: Imine formation is often catalyzed by mild acid.[4] If you are not using an acidic catalyst, consider adding a small amount of acetic acid (AcOH). However, too much acid can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of an imine from a carbonyl and an amine is an equilibrium reaction that produces water.[3] In some cases, adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.
-
-
Reduction Step:
-
Reducing Agent: Ensure your reducing agent is active. Sodium triacetoxyborohydride (STAB) is water-sensitive and should be handled accordingly.[5][6] If using sodium borohydride (NaBH₄), it should be added after the imine has had time to form, as it can also reduce the starting carbonyl.[4][6]
-
Stoichiometry: You may need to use a larger excess of the reducing agent.
-
Q2: I am observing the formation of a dialkylated amine as a side product. How can I prevent this?
A2: Dialkylation can be an issue when using primary amines. The initially formed secondary amine product can react with another equivalent of the carbonyl, leading to a tertiary amine. To minimize this:
-
Stoichiometry: Use an excess of the primary amine relative to the carbonyl compound.
-
Stepwise Procedure: A stepwise approach can be effective. First, form the imine in a solvent like methanol (MeOH). Then, after the imine formation is complete, add the reducing agent (e.g., NaBH₄).[7]
Q3: My reaction involves a sterically hindered ketone, and the conversion is very low. What are some strategies to improve the yield?
A3: Sterically hindered ketones react more slowly in reductive aminations. To improve the outcome:
-
Longer Reaction Times: Simply increasing the reaction time can sometimes lead to higher conversion.
-
Higher Temperatures: Gently heating the reaction can increase the rate of both imine formation and reduction.
-
Lewis Acid Additives: For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can help to activate the ketone and promote imine formation.[6]
Troubleshooting Guide: Systematic Optimization
The following workflow provides a systematic approach to troubleshooting low conversion in reductive amination reactions.
Caption: A logical workflow for troubleshooting low conversion in reductive amination.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical in reductive amination. The following table compares common reducing agents and their typical applications.
| Reducing Agent | Formula | Typical Solvents | Key Characteristics & Best Use Cases |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, THF, DCM | Mild and selective for imines over carbonyls. Good for one-pot reactions. Sensitive to water.[5][6] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Less reactive than NaBH₄ and can be used in one-pot procedures. Effective at slightly acidic pH.[8] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Can reduce both imines and carbonyls. Best used in a two-step procedure where the imine is pre-formed.[4][6] |
Experimental Protocol: Trial Reductive Amination
This protocol is for a small-scale trial reaction to test the feasibility and optimize conditions for a reductive amination.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.1 equiv)
-
Reducing agent (e.g., STAB, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)
-
Acetic acid (optional)
-
Small reaction vial with a stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Setup: To a dry reaction vial under an inert atmosphere, add the aldehyde or ketone (e.g., 0.5 mmol).
-
Reagent Addition:
-
Dissolve the carbonyl compound in the anhydrous solvent (e.g., 2.5 mL of DCE).
-
Add the amine to the solution.
-
If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add the reducing agent (e.g., STAB) in one portion.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, and overnight).
-
Work-up and Analysis: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate it. Analyze the crude product by NMR to determine the conversion and identify any major side products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. catsci.com [catsci.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation in N,N-Difluoromethanamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of N,N-Difluoromethanamine and related difluoroamine compounds. The information provided is based on general principles of catalytic fluorination, as specific data for this compound synthesis is limited in publicly available literature.
Troubleshooting Guides
Problem 1: Rapid Loss of Catalytic Activity
Q1: My reaction shows a sudden and significant drop in conversion rate. What are the likely causes and how can I troubleshoot this?
A1: A rapid loss of catalytic activity often points to acute catalyst poisoning. This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1]
Troubleshooting Steps:
-
Analyze Reactant Purity:
-
Impurities in Starting Materials: Verify the purity of your starting materials (e.g., methanamine precursor, fluorinating agent). Common poisons include sulfur, phosphorus, and certain organic compounds.[1] Trace amounts of water can also deactivate moisture-sensitive catalysts.
-
Solvent Quality: Ensure the solvent is anhydrous and free of contaminants. Some solvents can degrade under reaction conditions and generate inhibiting species.
-
-
Examine the Fluorinating Agent:
-
Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used.[2] Degradation of these reagents can lead to the formation of byproducts that poison the catalyst. Ensure the fluorinating agent is fresh and has been stored correctly.
-
-
Inspect the Reaction Setup:
-
Air and Moisture Leaks: For air and moisture-sensitive catalysts, ensure all connections in your reaction setup are secure and the system is properly purged with an inert gas.
-
Material Compatibility: Confirm that all components of your reactor (glassware, tubing, stir bars) are compatible with the reactants and reaction conditions to prevent leaching of inhibiting substances.
-
Problem 2: Gradual Decline in Catalyst Performance Over Time
Q2: My catalyst's activity is decreasing steadily over several runs. What could be the reason, and what are the solutions?
A2: A gradual decline in performance is typically due to fouling, thermal degradation, or slow poisoning.
Troubleshooting Steps:
-
Investigate Fouling:
-
Polymerization/Coke Formation: Carbonaceous deposits ("coke") can form on the catalyst surface, blocking active sites. This is more common at elevated temperatures. Consider lowering the reaction temperature or reducing the concentration of reactants that might polymerize.
-
Insoluble Byproducts: Analyze for the formation of insoluble byproducts that may be coating the catalyst.
-
-
Assess Thermal Degradation:
-
Sintering: High temperatures can cause the active metal particles on a supported catalyst to agglomerate, reducing the active surface area. If you suspect sintering, you may need to operate at a lower temperature or choose a more thermally stable catalyst support.
-
Active Site Decomposition: The chemical structure of the active site itself may decompose at higher temperatures.
-
-
Consider Slow Poisoning:
-
Even low concentrations of certain impurities can lead to a gradual accumulation of poison on the catalyst surface over time. Re-evaluate the purity of your reactants and solvents for trace contaminants.
-
Frequently Asked Questions (FAQs)
Q3: What are the common classes of catalysts used for difluoramination reactions?
A3: While specific catalysts for this compound are not widely reported, catalytic systems for similar fluorination reactions often involve:
-
Transition Metal Catalysts: Complexes of palladium, copper, silver, and nickel are frequently used to facilitate C-F bond formation.[3][4][5][6]
-
Lewis Acid Catalysts: Lewis acids can activate the substrate or the fluorinating agent, promoting the reaction.[1][7][8] Common examples include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and various metal triflates.[7]
Q4: How can I regenerate a deactivated catalyst?
A4: Catalyst regeneration depends on the deactivation mechanism:
-
Fouling: For deactivation due to coke or organic residues, a common method is calcination (heating in the presence of air or oxygen) to burn off the deposits. This must be done carefully to avoid thermal damage to the catalyst.
-
Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing with a suitable solvent or by treatment with a regenerating agent. For example, some metal oxide-based fluorination catalysts can be reactivated by treatment with a source of reactive fluorine, such as nitrogen trifluoride (NF₃).[9]
-
Sintering: Deactivation by sintering is generally irreversible. In this case, the catalyst will need to be replaced.
Q5: What impact does water have on the synthesis?
A5: The presence of water can be highly detrimental for several reasons:
-
Catalyst Deactivation: Many Lewis acid catalysts react readily with water and are deactivated.[7] Transition metal catalysts can also be sensitive to hydrolysis.
-
Side Reactions: Water can react with the fluorinating agent or intermediates, leading to undesired byproducts and reduced yield.
-
Hydrolysis of Metal-Fluorine Bonds: The formation of the desired product often involves a metal-fluorine intermediate, which can be susceptible to hydrolysis.[3]
Q6: Can impurities in the starting amine affect the reaction?
A6: Yes, impurities in the amine precursor can act as catalyst poisons. Primary and secondary amines can coordinate strongly to metal centers and inhibit catalysis. Other potential impurities from the amine synthesis, such as sulfur- or phosphorus-containing compounds, are known catalyst poisons.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a generic transition metal catalyst used in a difluoramination reaction, illustrating the impact of deactivation.
| Parameter | Fresh Catalyst | After 5 Cycles (Gradual Deactivation) | After Introduction of Sulfur Impurity (Rapid Poisoning) |
| Initial Reaction Rate (mol/L·s) | 1.0 x 10⁻³ | 0.6 x 10⁻³ | < 0.1 x 10⁻³ |
| Conversion after 4h (%) | 95 | 60 | < 10 |
| Turnover Number (TON) | 1000 | 600 | < 100 |
| Catalyst Appearance | Fine black powder | Dark grey, slightly agglomerated | Black powder with yellowish deposits |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling)
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst multiple times with a suitable solvent (e.g., the reaction solvent, followed by a low-boiling-point solvent like dichloromethane) to remove any adsorbed species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a mixture of air and an inert gas (e.g., 5% O₂ in N₂). The temperature and duration of calcination will depend on the specific catalyst and the nature of the fouling but typically range from 300-500 °C for several hours.
-
Cooling: After calcination, cool the catalyst to room temperature under a flow of inert gas.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Protocol 2: Test for Water Sensitivity of the Catalytic System
-
Standard Reaction: Set up the synthesis of this compound under strictly anhydrous conditions using a fresh catalyst. Monitor the reaction progress (e.g., by GC or NMR) to establish a baseline performance.
-
Water Addition: Set up an identical reaction, but intentionally add a controlled amount of water (e.g., 10 mol% with respect to the catalyst) to the reaction mixture at the beginning of the experiment.
-
Comparison: Monitor the reaction progress and compare it to the baseline. A significant decrease in the reaction rate or final conversion indicates that the catalytic system is sensitive to water.
Visualizations
Figure 1: Troubleshooting workflow for catalyst deactivation.
Figure 2: Simplified catalytic cycle and deactivation pathways.
References
- 1. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. US20150360218A1 - Activation and regeneration of fluorination catalysts - Google Patents [patents.google.com]
Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination
Welcome to the technical support center for regioselective fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during fluorination experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when aiming for regioselective fluorination.
Issue 1: Poor or Unexpected Regioselectivity in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is giving a mixture of ortho, meta, and para isomers, or the major product is not the one I expected. What factors could be influencing this and how can I improve the regioselectivity?
Answer:
Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common challenge influenced by a combination of electronic and steric factors. Here’s a troubleshooting guide:
-
Re-evaluate Your Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity.
-
Activating groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors.[1] If you have an activating group and are getting significant meta product, it could indicate a competing reaction pathway or the presence of an unexpected catalyst.
-
Deactivating groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors.[2] Halogens are an exception, being deactivating yet ortho, para-directing.[3]
-
Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.[2]
-
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity.
-
Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor™ is a popular choice known for its user-friendly nature and, in many cases, good regioselectivity.[4]
-
The substitution pattern of your arene can influence its reactivity with reagents like Selectfluor, sometimes leading to unexpected amination products instead of fluorination with certain dialkoxybenzenes.[5]
-
-
Solvent Effects: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. While less pronounced than in nucleophilic substitutions, it's a factor to consider. Experiment with solvents of varying polarity.
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If you are running your reaction at an elevated temperature, try lowering it.
Troubleshooting Workflow for Poor Regioselectivity in Electrophilic Aromatic Fluorination
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Fluorination (SNAr)
Question: I am attempting a nucleophilic aromatic fluorination on a substrate with multiple potential leaving groups (e.g., -Cl, -NO₂) but the fluoride is not substituting at the desired position. How can I control the regioselectivity?
Answer:
Regioselectivity in SNAr reactions is primarily governed by the electronic activation of the aromatic ring and the nature of the leaving group.
-
Electronic Activation: For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). The fluoride ion will preferentially attack the carbon position that is ortho or para to the strongest EWG, as this stabilizes the negative charge in the Meisenheimer intermediate.[6]
-
Troubleshooting Step: If you have multiple EWGs, the position activated by the strongest group will be the most reactive. If your desired position is not being fluorinated, it may not be sufficiently activated.
-
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[6] However, the leaving group still plays a role. For halogens, the order of reactivity is often F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN2 reactions. This is because the high electronegativity of fluorine strongly activates the ipso-carbon towards nucleophilic attack.[6]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.[7] Protic solvents can hydrogen-bond with and deactivate the fluoride nucleophile.[6][8] The choice of solvent can also influence leaving-group selectivity in some cases.[9]
-
Catalysis: For less activated systems, transition metal catalysis, particularly with palladium, can enable nucleophilic fluorination of aryl halides and triflates. The choice of ligand is crucial for achieving high regioselectivity.[10]
Decision Tree for Nucleophilic Aromatic Fluorination Strategy
Caption: Decision tree for selecting a nucleophilic fluorination strategy.
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in C-H fluorination and how do I choose one?
A1: A directing group is a functional group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This allows for the selective fluorination of that C-H bond, overcoming the challenge of differentiating between multiple, electronically similar C-H bonds. The choice of directing group depends on the catalytic system and the substrate. For example, 8-aminoquinoline and picolinamide have been used as effective directing groups in copper-catalyzed fluorination of benzoic acid and benzylamine derivatives, respectively.[11]
Q2: My palladium-catalyzed fluorination of a heteroaryl bromide is not working. What are some common failure points?
A2: The palladium-catalyzed fluorination of five-membered heteroaryl bromides can be particularly challenging.[12][13][14] Common issues include:
-
Catalyst Inhibition: Heteroatoms, especially sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit catalysis.
-
Difficult Reductive Elimination: The C-F reductive elimination step from the Pd(II) intermediate is often the rate-limiting step and can be particularly slow for five-membered heterocycles.
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands are often required to promote the reductive elimination step.
-
Reaction Conditions: These reactions often require high temperatures (e.g., 130 °C) and specific fluoride sources like a combination of AgF and KF.[12][14]
Q3: Can I predict the regioselectivity of my fluorination reaction before running it?
A3: Yes, to some extent. For electrophilic aromatic substitution, the directing effects of substituents are well-established (ortho, para vs. meta).[1] For more complex systems, computational tools can be very helpful. The RegioSQM method, for example, can predict the regioselectivity of electrophilic aromatic halogenations by calculating the proton affinity of aromatic C-H bonds.[12] Machine learning models like RegioML are also being developed for this purpose.[4]
Q4: How does the solvent affect the regioselectivity of nucleophilic fluorination?
A4: In SNAr reactions, polar aprotic solvents (DMSO, DMF) are generally preferred to enhance the nucleophilicity of the fluoride ion.[7] While the primary driver of regioselectivity is electronic activation, the solvent can play a role in leaving group selectivity when multiple potential leaving groups are present.[9] In some cases, protic solvents can be used as co-solvents, but they generally decrease the reactivity of the fluoride nucleophile.[8]
Data Tables
Table 1: Regioselectivity in Palladium-Catalyzed Fluorination of 5-Membered Heteroaryl Bromides [12][14]
| Entry | Heteroaryl Bromide | Ligand | Solvent | Yield (%) |
| 1 | 3-bromo-2-phenylthiophene | P3 | TBME | 75 |
| 2 | 3-bromo-2,5-diphenylthiophene | P3 | TBME | 85 |
| 3 | 2-bromo-1,3-thiazole | P3 | Toluene | <5 |
| 4 | 8-bromocaffeine | P3 | Toluene | 65 |
Table 2: Influence of Directing Group on Regioselective Hydrofluorination of Alkynes [15]
| Entry | Substrate | Directing Group | Regioselectivity (Branched:Linear) | Yield (%) |
| 1 | Phenylpropyne derivative | Ester | 70:30 | 65 |
| 2 | Phenylpropyne derivative | Troc-carbamate | 92:8 | 69 |
| 3 | Hexyne derivative | Troc-carbamate | >50:1 | 57 |
| 4 | Phenylpropyne derivative | Phthalimide | >50:1 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Electron-Rich Arene with Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.
Protocol 2: Palladium-Catalyzed Fluorination of an Aryl Triflate
This protocol is based on methodologies developed for the fluorination of aryl triflates and requires an inert atmosphere.[10]
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable biaryl phosphine ligand (e.g., BrettPhos, 0.04 mmol), and anhydrous cesium fluoride (CsF, 2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl triflate (1.0 mmol) and a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 4. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [app.jove.com]
enhancing the stability of N-fluoro compounds for storage
Technical Support Center: N-Fluoro Compound Stability
Welcome to the technical support center for N-fluoro compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of N-fluoro compounds. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity and reactivity of your reagents and intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause N-fluoro compounds to degrade during storage?
A1: N-fluoro compounds, particularly electrophilic N-fluorinating reagents, are sensitive to several environmental factors. The primary degradation pathways include:
-
Hydrolysis: The N-F bond can be susceptible to cleavage by water, especially under non-neutral pH conditions.[1] Moisture is a significant concern for long-term storage.[2]
-
Thermal Decomposition: Many N-fluoro compounds have limited thermal stability. Elevated temperatures can lead to decomposition, sometimes aggressively. Some reagents are known to be unstable at higher temperatures.[3]
-
Photoreactivity (Light Sensitivity): Exposure to light, particularly UV radiation, can induce degradation in photosensitive compounds.[4][5]
-
Oxidation: Certain N-fluoro compounds can be sensitive to oxidation from atmospheric oxygen.[2]
Q2: What are the general best practices for storing N-fluoro compounds to maximize their shelf-life?
A2: To mitigate degradation, the following storage conditions are recommended:
-
Low Temperature: Store compounds at low temperatures, typically ranging from 2-8°C to -80°C, depending on the compound's specific thermal stability.[2][6] Always consult the supplier's datasheet for the recommended temperature.[6]
-
Inert Atmosphere: To prevent hydrolysis and oxidation, store reagents under an inert atmosphere, such as argon or nitrogen, in tightly sealed containers.[2]
-
Protection from Light: Use amber glass vials or other opaque containers to protect light-sensitive compounds from degradation.[2][4]
-
Dry Conditions: Ensure that the storage environment and containers are free from moisture. The use of desiccants can help maintain a dry environment.[2]
Q3: Which analytical techniques are most effective for assessing the stability and purity of N-fluoro compounds?
A3: A combination of analytical methods is often used to monitor the stability of N-fluoro compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds and can be used to quantify the active N-fluoro compound and detect the formation of fluoride ions (a common degradation product). ¹H NMR is also useful for observing changes to the overall molecular structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the parent N-fluoro compound from its degradants, allowing for accurate purity assessment over time.[5] It is a primary method used in formal stability studies.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and identification of degradation products by providing mass information, which is crucial for elucidating degradation pathways.[8]
Troubleshooting Guides
Issue 1: My solid-state N-fluorinating reagent shows reduced activity in my reaction.
| Question | Possible Cause | Recommended Solution |
| Why is my solid N-fluoro reagent underperforming? | Improper Storage: The reagent may have been exposed to moisture, elevated temperatures, or light over time, leading to gradual degradation. | Verify Storage Conditions: Confirm that the reagent is stored at the recommended temperature (e.g., -20°C), under an inert atmosphere, and in a light-protected container.[2][6] |
| Age of Reagent: Even under ideal conditions, reagents have a finite shelf life. Older batches may have lost potency. | Check Batch Date & Re-test: Note the manufacturing date. If the reagent is old, its activity can be quantified via titration or by running a test reaction with a simple, reliable substrate and comparing the yield to that from a new batch. | |
| Contamination: Cross-contamination from spatulas or exposure to a non-inert atmosphere during handling can introduce impurities that accelerate degradation. | Improve Handling Technique: Use clean, dry equipment for handling. Purge the container with argon or nitrogen before re-sealing. Minimize the time the container is open to the atmosphere. |
Issue 2: I'm observing significant decomposition of my N-fluoro compound when dissolved in a solvent.
| Question | Possible Cause | Recommended Solution |
| My N-fluoro compound is unstable in solution. What should I do? | Solvent Reactivity: Protic solvents (e.g., methanol, water) or solvents containing impurities (especially water) can react with the N-F bond, causing rapid decomposition. | Use Anhydrous Aprotic Solvents: Switch to high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). Ensure solvents are obtained from a freshly opened bottle or properly dried before use. |
| Incorrect pH: The stability of many N-fluoro compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways. | Control pH: If your application allows, buffer the solution to a neutral pH. If working with reagents that generate acidic byproducts (e.g., HF), consider adding a non-nucleophilic base to the reaction mixture. | |
| Extended Time in Solution: Many N-fluoro reagents are intended to be used shortly after being dissolved and are not stable in solution for long periods. | Prepare Solutions Fresh: Prepare solutions immediately before use. Avoid storing N-fluoro compounds in solution for extended durations. If storage is necessary, keep the solution at a low temperature (e.g., 0°C or below) for the shortest possible time. |
Data Presentation: Stability Under Various Conditions
The following tables summarize stability data for a model electrophilic N-fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to illustrate the impact of storage conditions.
Table 1: Stability of Solid NFSI Under Different Storage Conditions Over 12 Months
| Storage Condition | Temperature (°C) | Atmosphere | Container | Purity after 12 Months (%) |
| A (Recommended) | -20 | Nitrogen | Amber Glass | >99% |
| B | 4 | Nitrogen | Amber Glass | 98% |
| C | 25 (Room Temp) | Air | Clear Glass | 85% |
| D | 25 (Room Temp) | Air | Amber Glass | 92% |
| E | 40 | Air | Amber Glass | 70% |
Table 2: Stability of NFSI (0.1 M) in Various Solvents at 25°C
| Solvent | Time (hours) | Purity (%) | Major Degradant |
| Acetonitrile (Anhydrous) | 24 | >99% | N/A |
| Dichloromethane (Anhydrous) | 24 | >99% | N/A |
| Methanol | 1 | <10% | Benzenesulfonimide |
| THF (Anhydrous) | 24 | 98% | Minor impurities |
| Water | <0.5 | ~0% | Benzenesulfonimide, HF |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Solid N-Fluoro Compound
This protocol is designed to assess the long-term stability of a solid N-fluoro compound under exaggerated conditions to predict its shelf life.[7][9]
-
Sample Preparation:
-
Place 1-2 grams of three representative batches of the N-fluoro compound into individual, appropriate containers (e.g., amber glass vials with inert-lined caps).[10]
-
Prepare a control sample for each batch to be stored under ideal (long-term) conditions (e.g., -20°C under nitrogen).
-
Place the test samples into a calibrated stability chamber set to accelerated conditions, typically 40°C with 75% relative humidity (RH).[7]
-
-
Time-Point Testing:
-
Analytical Method:
-
Accurately weigh a portion of the sample and dissolve it in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Analyze the solution immediately by a validated stability-indicating HPLC method to determine the purity of the N-fluoro compound.
-
Use ¹⁹F NMR to quantify the formation of inorganic fluoride as a percentage of the total fluorine content.
-
-
Data Evaluation:
-
Compare the purity of the test sample to the control sample at each time point.
-
A significant change is often defined as a 5% decrease in assay from the initial value.[12]
-
Plot the purity versus time to establish a degradation trend.
-
Protocol 2: Photostability Testing of an N-Fluoro Compound
This protocol follows the principles outlined in the ICH Q1B guideline to determine if light exposure causes unacceptable degradation.[4][13][14]
-
Sample Preparation:
-
Prepare samples of the N-fluoro compound. For solid-state testing, spread a thin layer of the powder in a chemically inert, transparent container (e.g., a quartz dish).[13] For solution-state testing, prepare a solution in an appropriate inert solvent.
-
Prepare a "dark control" for each sample by wrapping the container completely in aluminum foil to protect it from light.[5][15]
-
-
Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13] A xenon lamp is a common artificial light source used for this purpose.[5]
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed sample and the dark control using a validated HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products formed due to light exposure. The dark control helps differentiate photodegradation from thermal degradation.[4]
-
-
Evaluation:
-
Assess the change in purity and the level of impurities. If significant degradation occurs, further testing of the compound in protective packaging (e.g., amber vials) is recommended.[13]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing N-fluoro compound instability.
Caption: Common degradation pathways for N-fluoro compounds.
Caption: Experimental workflow for a formal stability assessment study.
References
- 1. Sarin - Wikipedia [en.wikipedia.org]
- 2. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. www3.paho.org [www3.paho.org]
- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. japsonline.com [japsonline.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. database.ich.org [database.ich.org]
- 14. jordilabs.com [jordilabs.com]
- 15. biobostonconsulting.com [biobostonconsulting.com]
Validation & Comparative
A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of fluorinated organic molecules. This guide provides a detailed comparison of two widely used electrophilic N-F reagents: 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®, and N-Fluorobenzenesulfonimide (NFSI). An extensive search for comparative data on N,N-Difluoromethanamine reveals a significant lack of application in synthetic organic chemistry as a practical fluorinating agent, precluding a direct experimental comparison with Selectfluor® and NFSI.
Introduction to Electrophilic Fluorination
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Electrophilic fluorination, which involves the transfer of a formal "F+" equivalent to a nucleophilic carbon center, has become a cornerstone of modern organofluorine chemistry. Reagents with a nitrogen-fluorine (N-F) bond have emerged as the most versatile and widely used class of electrophilic fluorinating agents due to their relative stability, ease of handling, and tunable reactivity.[2]
Among the arsenal of N-F reagents, Selectfluor® and NFSI are two of the most prominent, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.[3]
Reagent Overview and Properties
A summary of the key properties of Selectfluor® and NFSI is presented in Table 1.
| Property | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Chemical Structure |
|
|
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Molecular Weight | 354.26 g/mol | 315.34 g/mol |
| Reactivity | High | Moderate to High |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF) | Soluble in many organic solvents (acetonitrile, DCM, THF) |
| Stability | Thermally stable, air and moisture stable | Stable, non-hygroscopic solid |
Comparative Performance and Experimental Data
The choice between Selectfluor® and NFSI often depends on the specific substrate and desired transformation. Below is a comparative summary of their performance in key fluorination reactions, supported by representative experimental data.
Fluorination of Carbonyl Compounds
Both reagents are effective for the α-fluorination of carbonyl compounds, a crucial transformation in medicinal chemistry.
Table 2: α-Fluorination of a β-Ketoester
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 95 | [4] |
| NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [2] |
Note: Yields are representative and can vary based on specific reaction conditions.
Fluorination of Alkenes
The electrophilic fluorination of alkenes can lead to a variety of products, including vicinal difluorides and fluorinated functionalized alkanes.
Table 3: Fluorination of Styrene
| Reagent | Substrate | Product(s) | Yield (%) | Reference |
| Selectfluor® | Styrene | 1-fluoro-2-phenylethane | Variable | [5] |
| NFSI | Styrene | (Not a typical substrate for direct fluorination) | - | - |
Note: The reaction of alkenes with electrophilic fluorinating agents is often performed in the presence of a nucleophile to achieve vicinal functionalization.
Fluorination of Aromatic Compounds
Direct C-H fluorination of aromatic compounds is a challenging but highly desirable transformation.
Table 4: Fluorination of Anisole
| Reagent | Substrate | Product(s) | Yield (%) | Reference |
| Selectfluor® | Anisole | o-fluoroanisole, p-fluoroanisole | Moderate mixture | [6] |
| NFSI | Anisole | o-fluoroanisole, p-fluoroanisole | Moderate mixture | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the use of Selectfluor® and NFSI.
General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-fluoro-1,3-dicarbonyl compound.[4]
General Procedure for the Fluorination of 2H-Indazoles using NFSI
A mixture of 2H-indazole (0.5 mmol), NFSI (0.6 mmol), and water (2 mL) is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired fluorinated indazole.[8]
Mechanistic Considerations
The mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both single-electron transfer (SET) and SN2-type pathways. The operative mechanism is often substrate and reagent dependent.
Caption: Plausible mechanistic pathways for electrophilic fluorination.
The Case of this compound
Despite extensive searches of the chemical literature, there is a notable absence of studies detailing the use of this compound as a practical electrophilic fluorinating agent for common organic substrates. The related compound, difluoramine (HNF2), was reported in 1962 to be a highly reactive and potentially explosive substance, which may account for the limited investigation into its derivatives for synthetic applications.[9] Consequently, a direct comparison of its performance with established reagents like Selectfluor® and NFSI based on experimental data is not feasible at this time.
Conclusion
Selectfluor® and NFSI are powerful and versatile electrophilic fluorinating reagents with broad applicability in organic synthesis. Selectfluor® is generally considered the more reactive of the two, while NFSI offers a milder alternative that is also effective for a wide range of transformations. The choice of reagent should be guided by the specific requirements of the substrate and the desired outcome. While the field of N-F chemistry is extensive, this compound does not appear to be a reagent in common use, and thus, comparative performance data is unavailable. Researchers are encouraged to consult the primary literature for specific applications and optimized reaction conditions for both Selectfluor® and NFSI.
Experimental Workflow Diagram
Caption: A general experimental workflow for electrophilic fluorination.
References
- 1. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Electrophilic Fluorinating Agents: Evaluating Traditional Reagents in the Absence of N,N-Difluoromethanamine Data
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating molecular properties. This guide provides a comparative overview of traditional electrophilic N-F (nitrogen-fluorine) fluorinating agents, their advantages, and typical experimental applications. A direct comparison with N,N-Difluoromethanamine is not included due to the current lack of available scientific literature detailing its use as a selective fluorinating agent in synthetic organic chemistry.
The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of safe and effective fluorinating agents has been a major focus in organic synthesis.[3] Electrophilic N-F reagents have emerged as a class of compounds that are generally stable, easy to handle, and capable of delivering "F+" to a variety of nucleophiles.[4][5]
Prominent Traditional N-F Fluorinating Agents
Among the most widely used and well-documented electrophilic N-F fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][6] These reagents have become indispensable tools in both academic research and industrial applications, including pharmaceutical synthesis.[6][7]
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and user-friendly electrophilic fluorinating agent.[1][8] It is an air- and moisture-stable, non-volatile crystalline solid, which enhances its safety and ease of handling compared to gaseous reagents like elemental fluorine.[8][9] Its high thermal stability and solubility in polar solvents make it suitable for a wide range of reaction conditions.[10]
N-Fluorobenzenesulfonimide (NFSI) is another crystalline, stable, and commercially available electrophilic fluorinating agent.[11][12] It is a neutral reagent that is effective for the fluorination of a diverse array of substrates, including carbanions, enolates, and (hetero)aromatics.[3][13] NFSI is also recognized for its role in transition-metal-catalyzed C-H fluorination reactions.[13]
Performance Comparison of Traditional N-F Reagents
The choice of a fluorinating agent is often dictated by the specific substrate and desired transformation. The following table summarizes the key characteristics and advantages of Selectfluor® and NFSI based on available literature.
| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reagent Type | Cationic N-F Reagent[1] | Neutral N-F Reagent[11] |
| Physical Form | Crystalline Solid[8] | Crystalline Solid[12] |
| Stability | Air and moisture stable, thermally stable[8][10] | Stable, easy to handle[6][11] |
| Handling | User-friendly, non-volatile[8] | Generally safe and easy to handle[11] |
| Solubility | Soluble in polar solvents (e.g., acetonitrile, water)[10] | Soluble in many organic solvents[12] |
| Reactivity | Powerful electrophilic fluorinating agent[1] | Effective for a wide range of nucleophiles[3][13] |
| Key Applications | α-Fluorination of carbonyls, fluorination of alkenes, aromatics, and C-H bonds[8][14][15] | Fluorination of carbanions, enolates, (hetero)aromatics; transition-metal-catalyzed C-H amination and fluorination[3][11][13] |
| Advantages | High reactivity, safety, ease of use, broad applicability[1][8][16] | Versatility, compatibility with various substrates and catalytic systems[6][11][13] |
Mechanism of Electrophilic Fluorination
The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of study, with evidence supporting both SN2-type pathways and single-electron transfer (SET) mechanisms depending on the substrate and reaction conditions.[3][9] In a general representation of an electrophilic fluorination of an enolate, the electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the α-fluorinated carbonyl compound and the nitrogen-containing byproduct.
Caption: Generalized workflow of electrophilic fluorination.
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®
The following is a representative, generalized protocol for the α-fluorination of a ketone, a common transformation in medicinal chemistry.
Caption: Typical workflow for α-fluorination of a ketone.
Detailed Methodology:
-
Reaction Setup: A round-bottom flask is charged with a magnetic stir bar, the desired solvent (e.g., acetonitrile), and Selectfluor® (typically 1.1-2.2 equivalents).[17] The mixture is stirred until the reagent is fully dissolved.
-
Addition of Substrate: The ketone substrate (1 equivalent) is then added to the solution.[17] For reactive substrates, the addition may be performed at a reduced temperature.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for a period of time determined by substrate reactivity (typically monitored by TLC or LC-MS).[17]
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove the water-soluble byproducts.[17]
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired α-fluorinated ketone.
Conclusion
While the exploration of novel fluorinating agents is an ongoing endeavor in chemical research, traditional N-F reagents like Selectfluor® and NFSI remain the cornerstones of electrophilic fluorination. Their stability, ease of handling, and broad substrate scope have solidified their importance in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications. Currently, there is a notable absence of scientific literature to support a comparative analysis of this compound as a practical alternative to these well-established reagents. Researchers are therefore encouraged to rely on the extensive body of work documenting the utility and advantages of traditional fluorinating agents for their synthetic needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. nbinno.com [nbinno.com]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. Selectfluor™ [sigmaaldrich.com]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 14. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 15. SelectFluor - Enamine [enamine.net]
- 16. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their biological and chemical properties. This has made the development of effective and selective fluorinating agents a critical area of research, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed comparison of two potential electrophilic fluorinating agents: N,N-Difluoromethanamine and the commercially available Selectfluor. The comparison focuses on their performance, supported by experimental data where available, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to the Reagents
This compound (CH₃NF₂) is a simple N,N-difluoroalkylamine. Its basic chemical properties are known, but its application as an electrophilic fluorinating agent in synthetic organic chemistry is not well-documented in publicly available literature.
Selectfluor , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used, commercially available electrophilic fluorinating agent. It is known for its stability, ease of handling, and broad applicability in the fluorination of a diverse range of substrates.[1] Developed by Professor R. Eric Banks in collaboration with Air Products Inc., Selectfluor has become a go-to reagent for electrophilic fluorination.
Performance in Electrophilic Fluorination
A direct comparison of this compound and Selectfluor in electrophilic fluorination is challenging due to the lack of published experimental data for this compound in this context. Therefore, this section will focus on the well-established performance of Selectfluor and highlight the current knowledge gap regarding this compound.
Selectfluor: A Proven Reagent
Selectfluor has demonstrated high efficacy in the electrophilic fluorination of a wide variety of nucleophiles, including enolates, enol ethers, silyl enol ethers, and electron-rich aromatic compounds.[2]
Key Performance Characteristics of Selectfluor:
-
High Yields: It often provides good to excellent yields in fluorination reactions.
-
Broad Substrate Scope: Effective for the fluorination of ketones, esters, amides, and aromatic rings.
-
Good Selectivity: Can exhibit good regioselectivity and stereoselectivity, depending on the substrate and reaction conditions.
-
Mild Reaction Conditions: Many fluorinations using Selectfluor can be carried out under mild conditions.
-
Stability and Handling: It is a stable, non-volatile, and relatively safe-to-handle solid, which is a significant advantage over many other fluorinating agents.
Quantitative Data for Electrophilic Fluorination with Selectfluor:
The following table summarizes the performance of Selectfluor in the α-fluorination of various ketones, a common application of this reagent.
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| Acetophenone | 2-Fluoroacetophenone | Selectfluor, MeCN, rt | 85 | F. A. Davis et al., J. Org. Chem.1992 , 57, 7274-7285 |
| Propiophenone | 2-Fluoropropiophenone | Selectfluor, MeCN, rt | 82 | F. A. Davis et al., J. Org. Chem.1992 , 57, 7274-7285 |
| 2-Methylcyclohexanone | 2-Fluoro-2-methylcyclohexanone | Selectfluor, MeCN, rt | 75 | F. A. Davis et al., J. Org. Chem.1992 , 57, 7274-7285 |
| Dibenzoylmethane | 2-Fluorodibenzoylmethane | Selectfluor, MeCN, rt | 95 | G. S. Lal, J. Org. Chem.1993 , 58, 2791-2796 |
This compound: An Unexplored Alternative
Despite its simple structure, there is a notable absence of studies reporting the use of this compound as an electrophilic fluorinating agent for organic synthesis in the reviewed scientific literature. While the N-F bond is present, its reactivity towards common nucleophiles in the context of electrophilic fluorination has not been characterized.
Potential Considerations for this compound:
-
Reactivity: The reactivity of the N-F bond in this compound is unknown in this context. The presence of a simple methyl group may not provide sufficient activation for the fluorine to act as an electrophile compared to the quaternary ammonium structure of Selectfluor.
-
Stability and Handling: Information on the stability and handling of pure this compound is scarce, which could be a barrier to its practical use.
-
Synthesis: While synthetic routes to some N,N-difluoroamines exist, the accessibility of this compound for routine laboratory use is not established.
Experimental Protocols
General Protocol for α-Fluorination of a Ketone using Selectfluor
This protocol is a representative example for the α-fluorination of a ketone and may require optimization for different substrates.
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor (1.1 mmol, 1.1 equiv)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.
Due to the lack of reported applications, a corresponding experimental protocol for this compound cannot be provided.
Mechanistic Insights
The mechanism of electrophilic fluorination by N-F reagents like Selectfluor is complex and can be substrate-dependent. Two primary pathways are often considered: a single-electron transfer (SET) mechanism and a direct Sₙ2-type attack on the fluorine atom.
Proposed Mechanism for Electrophilic Fluorination with Selectfluor
The following diagram illustrates a generalized workflow for the electrophilic fluorination of a ketone enolate using Selectfluor.
Caption: General workflow for the electrophilic fluorination of a ketone.
Logical Relationship of Reagent Choice
The decision-making process for selecting an electrophilic fluorinating agent is guided by several factors, as depicted in the following diagram.
References
Navigating the Synthesis of Fluorinated Amines: A Comparative Guide to Modern Reagents
In the landscape of pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorinated amines, in particular, are pivotal building blocks in the design of novel therapeutics and functional materials. While a direct comparative analysis of N,N-Difluoromethanamine's efficacy is limited by the current body of published experimental data, this guide provides a comprehensive overview of established and emerging methods for the synthesis of fluorinated amines, offering researchers the data and protocols needed to make informed decisions for their synthetic strategies.
This guide will compare various approaches to fluorinated amine synthesis, focusing on reagents and methodologies with documented experimental support. We will delve into reaction efficiency, substrate scope, and procedural details to offer a clear comparison of the available tools for introducing fluorine into amine-containing molecules.
Comparative Analysis of Synthetic Methodologies
The synthesis of fluorinated amines can be broadly categorized by the type of fluorinating agent and the reaction mechanism. Below, we compare several key methods, presenting available quantitative data for each.
| Method/Reagent | Substrate Example | Product | Yield (%) | Reference |
| Deoxyfluorination with DAST | Secondary amines with CO₂ | Carbamoyl Fluorides | Good to Excellent | [1][2] |
| Secondary amines with CS₂ | Thiocarbamoyl Fluorides | Moderate to Excellent | [2][3] | |
| Deoxyfluorination with TDAE-SF₅-F | Secondary amines with CO₂ | Carbamoyl Fluorides | Good to Excellent | [1][2] |
| Secondary amines with CS₂ | Thiocarbamoyl Fluorides (3a-c, 3g-i) | Good to Excellent | [1][2] | |
| Nucleophilic Difluoromethylation | (R)-(N-tert-Butylsulfinyl)aldimines with PhSO₂CF₂H | α-Difluoromethyl amines | Excellent (95% as single diastereomer) | [4] |
| N-Perfluoroalkylation–Defluorination | Nitrosoarenes with perfluoroalkanesulfinates | Fluorinated hydroxamic acids, amides, thioamides | 44-68% | [5] |
| Electrophilic Fluorination with Pd(IV)-F | Enamine of pyrrolidine and 1-tetralone | α-Fluoro carbonyl compound | 85% | [6] |
| TMS-enol ether | α-Fluoro carbonyl compound | 82% | [6] | |
| 2-Phenylindene | Allyl fluoride | 60% | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are representative protocols for key transformations discussed in this guide.
Protocol 1: Synthesis of Carbamoyl Fluorides via Deoxyfluorination of CO₂ with DAST[2][3]
To a solution of a secondary amine (1.0 mmol) and DMAP (1.2 mmol) in anhydrous DCM (5 mL) under a CO₂ atmosphere (1 atm, balloon), DAST (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired carbamoyl fluoride.
Protocol 2: Synthesis of Thiocarbamoyl Fluorides using CS₂ and DAST[2]
A solution of a secondary amine (1.0 mmol) and DIPEA (1.5 mmol) in DCM (5 mL) is treated with CS₂ (1.2 mmol) at room temperature. After stirring for 30 minutes, DAST (1.5 mmol) is added dropwise, and the reaction mixture is stirred for an additional 2-4 hours. The reaction is then quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the thiocarbamoyl fluoride.
Protocol 3: Stereoselective Synthesis of α-Difluoromethyl Amines[4]
To a solution of difluoromethyl phenyl sulfone (1.1 mmol) in THF (5 mL) at -78 °C is added LHMDS (1.2 mmol, 1.0 M in THF). After stirring for 30 minutes, a solution of (R)-(N-tert-butylsulfinyl)aldimine (1.0 mmol) in THF (2 mL) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the desired α-difluoromethyl amine.
Visualizing Synthetic Pathways
Understanding the flow of a synthetic process is facilitated by clear visual representations. The following diagrams, generated using Graphviz, illustrate the logical workflow of the discussed synthetic methods.
Caption: Deoxyfluorination pathways to carbamoyl and thiocarbamoyl fluorides.
Caption: Nucleophilic and radical approaches to fluorinated amines.
Caption: Workflow for electrophilic fluorination using a Pd(IV) reagent.
Conclusion
The synthesis of fluorinated amines is a dynamic field with a variety of reagents and methods available to researchers. While the efficacy of this compound remains to be fully explored in publicly available literature, established reagents such as DAST and newer, greener alternatives like TDAE-SF₅-F provide reliable pathways to carbamoyl and thiocarbamoyl fluorides.[1][2] For the stereoselective synthesis of α-difluoromethyl amines, nucleophilic addition to chiral sulfinylimines has proven highly effective.[4] Furthermore, innovative methods involving N-perfluoroalkylation–defluorination and electrophilic fluorination with high-valent metal complexes are expanding the toolbox for accessing novel fluorinated amine derivatives.[5][6] The choice of method will ultimately depend on the specific target molecule, desired stereochemistry, and considerations of reagent availability, safety, and environmental impact. The data and protocols presented in this guide are intended to assist researchers in navigating these choices and accelerating their research in the exciting area of fluorine chemistry.
References
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Difluoroamine for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of difluoroamine (HNF₂), a reactive and energetic molecule, presents both opportunities and challenges. This guide provides a comparative analysis of key synthesis methods, offering insights into their respective protocols, yields, and safety considerations to aid in the selection of the most suitable approach for your research needs.
Difluoroamine is a valuable reagent and an important intermediate in the synthesis of various nitrogen-fluorine compounds. Its high reactivity and energetic nature demand careful consideration of the synthetic route employed. This comparison focuses on three primary methods for the laboratory-scale synthesis of difluoroamine: the direct fluorination of urea, the hydrolysis of N,N-difluorourea, and the reaction of tetrafluorohydrazine with thiophenol.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for difluoroamine is often dictated by the availability of starting materials, the desired scale of production, and the laboratory's capabilities for handling hazardous materials. The following table summarizes the key quantitative data associated with each method.
| Synthesis Method | Precursors | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Fluorination of Urea | Urea, Fluorine gas | Reaction at 0°C, followed by distillation of the liquid product under reduced pressure. | The intermediate liquid contains up to 20% active fluorine; a specific yield for HNF₂ is not reported.[1] | Utilizes readily available and inexpensive urea. | Involves the direct use of highly toxic and corrosive fluorine gas; produces a complex mixture of byproducts.[1] |
| Hydrolysis of N,N-Difluorourea | N,N-Difluorourea, Water, Sulfuric Acid | Heating N,N-difluorourea with concentrated sulfuric acid.[2] | Not explicitly quantified in the reviewed literature. | Avoids the direct use of elemental fluorine in the final step. | Requires the prior synthesis of N,N-difluorourea. |
| From Tetrafluorohydrazine | Tetrafluorohydrazine, Thiophenol | Heating tetrafluorohydrazine with thiophenol in an evacuated bulb.[2] | Not explicitly quantified in the reviewed reviewed literature. | A potentially cleaner reaction with fewer byproducts. | Tetrafluorohydrazine is a hazardous and less common starting material. |
Experimental Protocols
Detailed experimental procedures are crucial for the safe and successful synthesis of difluoroamine. The following are outlines of the protocols for the key methods cited.
Method 1: Direct Fluorination of Urea
This method, pioneered by Lawton and Weber, involves the direct reaction of fluorine gas with urea.
Experimental Workflow:
Procedure: A fluorine-nitrogen mixture is reacted with urea at 0°C.[1] This reaction produces a complex yellow to pink liquid intermediate and a mixture of gaseous byproducts.[1] The liquid product, which contains up to 20% active fluorine, is then subjected to distillation under reduced pressure to yield difluoroamine.[1]
Method 2: Hydrolysis of N,N-Difluorourea
This method offers an alternative to the direct use of elemental fluorine in the final step by utilizing N,N-difluorourea as the precursor.
Reaction Pathway:
Procedure: N,N-difluorourea is heated with concentrated sulfuric acid.[2] The hydrolysis reaction proceeds to generate difluoroamine along with other byproducts. The difluoroamine is then collected, likely through a distillation or trapping process.
Method 3: From Tetrafluorohydrazine and Thiophenol
This synthetic route utilizes the reaction between tetrafluorohydrazine and thiophenol.
Reaction Scheme:
Procedure: Tetrafluorohydrazine is heated with thiophenol in an evacuated bulb.[2] This reaction is reported to generate difluoroamine.[2] The volatile difluoroamine would then be isolated from the less volatile diphenyl disulfide byproduct.
Safety and Handling of Difluoroamine
Difluoroamine is a hazardous material and requires stringent safety protocols.
-
Explosive Nature: It is a shock-sensitive explosive.[1] Special care must be taken to avoid any physical impact or friction. It has a tendency to explode in the solid state or upon freezing.[1]
-
Toxicity: When heated to decomposition, it emits toxic fumes of fluoride and nitrogen oxides.[1]
-
Handling: All reactions involving difluoroamine should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, face shields, and gloves, must be worn. Due to its explosive nature, reactions should be carried out behind a safety shield.
References
Validating the Purity of N,N-Difluoromethanamine: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals working with fluorinated compounds, ensuring the purity of starting materials and intermediates is paramount. N,N-Difluoromethanamine, a reactive and volatile compound, presents unique analytical challenges. This guide provides a comprehensive overview of a gas chromatography-mass spectrometry (GC-MS) method for the validation of its purity, complete with a detailed experimental protocol and a comparison with alternative analytical techniques.
Purity Profile of this compound by GC-MS
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. For a highly reactive and low molecular weight compound like this compound, a specialized approach is necessary to achieve accurate and reproducible results.
Table 1: Hypothetical Purity Analysis of this compound by GC-MS
| Peak ID | Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 1 | N-Fluoromethanamine | 2.15 | 31, 48, 49 | 0.5 |
| 2 | This compound | 2.54 | 31, 50, 67 | 99.2 |
| 3 | N-Methyl-N-fluoroformamide | 3.21 | 30, 48, 77 | 0.2 |
| 4 | Unknown Fluorinated Impurity | 3.88 | 45, 64, 83 | 0.1 |
This data is hypothetical and for illustrative purposes.
Experimental Protocol: GC-MS Analysis
This section details the methodology for the purity assessment of this compound.
1. Sample Preparation:
Due to the high volatility and reactivity of this compound, a headspace sampling technique is recommended.
-
A known quantity of the this compound sample is introduced into a sealed headspace vial.
-
The vial is then heated to a controlled temperature (e.g., 60°C) to allow the volatile components to partition into the gas phase.
-
A sample of the headspace gas is automatically injected into the GC-MS system.
2. Gas Chromatography (GC) Conditions:
-
Column: A specialized column for volatile amines, such as an Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness), is crucial to prevent peak tailing and ensure good separation.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[2]
-
Inlet: Split/splitless injector in split mode (e.g., 10:1 split ratio) at 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 220°C.
-
Final hold: 220°C for 2 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 30-150.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
GC-MS Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for this compound purity validation.
Caption: Workflow for this compound purity analysis by GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the purity analysis of volatile and reactive gases.
Table 2: Comparison of Analytical Techniques for this compound Purity
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity and specificity; allows for identification of unknown impurities.[3][4] | Potential for analyte interaction with the column; requires a volatile and thermally stable compound.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Non-destructive; can provide real-time analysis of gas streams.[4][5] | Lower sensitivity for trace impurities compared to GC-MS; complex mixtures can lead to overlapping spectra. |
| Cavity Ring-Down Spectroscopy (CRDS) | Measurement of the decay rate of light in a resonant optical cavity. | Extremely high sensitivity for specific target molecules; suitable for trace gas analysis.[5][6] | Primarily a quantitative technique for known impurities; not ideal for identifying unknown components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radio waves by atomic nuclei in a magnetic field. | Provides detailed structural information; can be quantitative. | Lower sensitivity than GC-MS; requires a higher concentration of the analyte. |
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prewellabs.com [prewellabs.com]
- 4. azom.com [azom.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of N,N-Difluoromethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N,N-Difluoromethanamine and related small molecule amines and fluorinated compounds. While comprehensive experimental data for this compound is limited in publicly accessible databases, this guide compiles the available information and offers a comparative framework using methylamine, dimethylamine, and fluoromethane as reference compounds. The inclusion of detailed experimental protocols and a visual workflow aims to support researchers in the characterization of novel fluorinated amines.
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for this compound and its comparators.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | CH₃F₂N | 67.04 | 67 (M+), 28, 15[1] |
| Methylamine | CH₅N | 31.06 | 31 (M+), 30, 28 |
| Dimethylamine | C₂H₇N | 45.08 | 45 (M+), 44, 42, 30, 28 |
| Fluoromethane | CH₃F | 34.03 | 34 (M+), 33, 15 |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methylamine | CDCl₃ | ~2.4 | Singlet (broad) | - | CH₃ |
| ~1.1 | Singlet (broad) | - | NH₂ | ||
| Dimethylamine | CDCl₃ | ~2.3 | Singlet | - | CH₃ |
| ~0.7 | Singlet (broad) | - | NH | ||
| Fluoromethane | - | 4.14 | Doublet | 46.5 | CH₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methylamine | - | 28.3 | - | - | CH₃ |
| Dimethylamine | - | 37.9 | - | - | CH₃ |
| Fluoromethane | - | 75.2 | Doublet | 157.5 | CH₃ |
Table 4: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Fluoromethane | - | -271.8 | Quartet | 46.5 | F |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) | Assignment |
| Methylamine | 3400-3300 (N-H stretch), 2960-2850 (C-H stretch), 1620 (N-H bend), 1044 (C-N stretch) | |
| Dimethylamine | 3300 (N-H stretch), 2970-2850 (C-H stretch), 1470 (N-H bend), 1030 (C-N stretch) | |
| Fluoromethane | 3005 (C-H stretch), 1048 (C-F stretch) |
Predicted Spectroscopic Properties of this compound
Based on its structure and data from analogous compounds, the following spectroscopic features can be anticipated for this compound:
-
¹H NMR: A single peak for the methyl protons, likely shifted downfield compared to methylamine and dimethylamine due to the electron-withdrawing effect of the two fluorine atoms. This peak would be expected to be a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).
-
¹³C NMR: A single peak for the methyl carbon, significantly deshielded (shifted to a higher ppm value) compared to methylamine and dimethylamine. This peak would appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: A single peak for the two equivalent fluorine atoms. This peak would likely be a quartet due to coupling with the three methyl protons.
-
IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching (around 2900-3000 cm⁻¹), C-N stretching (around 1000-1200 cm⁻¹), and strong absorptions corresponding to the C-F stretches (typically in the 1000-1400 cm⁻¹ region).
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may need to be optimized for specific samples and research questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, usually with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A specific probe tuned to the ¹⁹F frequency is required. Proton decoupling can be used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing it between salt plates.
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information. Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify structural fragments from the fragmentation pattern.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Kinetics of Electrophilic Fluorination: N,N-Difluoromethanamine and Alternatives
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the biological activity and material properties of compounds. Electrophilic fluorination, a process involving the transfer of an electrophilic fluorine atom to a nucleophilic carbon center, has emerged as a powerful tool for this purpose.[1] Among the arsenal of N-F reagents used for this transformation, N,N-Difluoromethanamine and its analogues present a specific profile of reactivity and handling characteristics. This guide provides a comparative overview of the kinetic aspects of fluorination reactions using this compound and a widely used alternative, N-Fluorobenzenesulfonimide (NFSI), supported by experimental data and protocols.
Performance Comparison: Reactivity and Selectivity
NFSI is a highly effective and commonly used electrophilic fluorinating agent.[2] Kinetic studies on NFSI with various nucleophiles, such as enamines and carbanions, have shown that these reactions typically follow second-order kinetics.[3] The rates of these reactions are influenced by the nucleophilicity of the substrate and the electrophilicity of the N-F reagent.[3] For instance, the fluorination of steroid enol acetates with NFSI has been monitored to understand the stereoselectivity and the effect of additives on the reaction rate.[4]
In general, cationic N-F reagents like Selectfluor and N-fluoropyridinium salts exhibit higher reactivity than neutral reagents like NFSI.[2][5] This increased reactivity is attributed to the cationic nitrogen further withdrawing electron density from the fluorine atom.[2] Given that this compound is a neutral reagent, its reactivity is expected to be more comparable to that of NFSI than to the more powerful cationic agents. The choice between these reagents often involves a trade-off between reactivity and selectivity, with more reactive agents sometimes leading to undesired side reactions.[5]
Table 1: Comparison of Kinetic Parameters for Electrophilic Fluorination
| Reagent | Substrate | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield (%) |
| This compound | Model Enolate | Acetonitrile | Data not available | Data not available |
| N-Fluorobenzenesulfonimide (NFSI) | Deoxybenzoin-derived enamine | Acetonitrile | Varies with substrate (E = -9.96)¹ | Typically high |
| Selectfluor | Deoxybenzoin-derived enamine | Acetonitrile | Varies with substrate (E = -6.80)¹ | Typically high |
¹ Electrophilicity parameter (E) derived from log k₂(20 °C) = sN(N + E). A less negative E value indicates higher reactivity.[3]
Experimental Protocols
General Procedure for Kinetic Monitoring of Electrophilic Fluorination by NMR Spectroscopy
This protocol outlines a general method for determining the reaction kinetics of an electrophilic fluorination reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.[8]
-
NMR tubes (e.g., Wilmad 507 or equivalent).[7]
-
Starting material (nucleophile, e.g., a ketone or enol acetate).
-
Fluorinating agent (e.g., this compound or NFSI).
-
Deuterated solvent (e.g., CD₃CN, CDCl₃).[8]
-
Internal standard (e.g., benzotrifluoride for ¹⁹F NMR).[9]
Procedure:
-
Sample Preparation: A stock solution of the starting material and the internal standard in the chosen deuterated solvent is prepared in a volumetric flask. A separate stock solution of the fluorinating agent is also prepared.
-
Initial Spectrum: An initial NMR spectrum (¹H or ¹⁹F) of the starting material solution is acquired to establish the initial concentration and chemical shifts.[6]
-
Reaction Initiation: The reaction is initiated by adding a known volume of the fluorinating agent stock solution to the NMR tube containing the starting material solution at a controlled temperature. The time of addition is recorded as t = 0.
-
Data Acquisition: A series of NMR spectra are acquired at predetermined time intervals.[7][10] This can be achieved using automated acquisition programs that allow for repeated measurements over the course of the reaction.[6] For faster reactions, a pseudo-2D NMR experiment can be employed for more accurate timing.[7]
-
Data Processing and Analysis:
-
Each spectrum is processed identically, ensuring consistent phasing and baseline correction.[6]
-
The integrals of the signals corresponding to the starting material and the product are determined for each time point.
-
The concentration of the reactants and products at each time point is calculated relative to the internal standard.
-
The kinetic data (concentration vs. time) is then plotted and fitted to the appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant.
-
Reaction Mechanism and Visualization
The mechanism of electrophilic fluorination has been a subject of debate, with possibilities including a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) process.[2] However, kinetic studies and radical probe experiments often support a polar Sₙ2 mechanism for many N-F reagents, where the nucleophile directly attacks the electrophilic fluorine atom.[3] In the case of aromatic fluorination, the reaction is proposed to proceed through a Wheland-type intermediate.[11][12]
Caption: Proposed Sₙ2 mechanism for electrophilic fluorination.
The provided DOT script visualizes a simplified Sₙ2 mechanism for the electrophilic fluorination of a generic nucleophile ("Nu") with an N-F reagent ("R₂N-F"). The nucleophile attacks the electrophilic fluorine atom, proceeding through a transition state to form the fluorinated product and the nitrogen-based leaving group. This polar mechanism is consistent with kinetic data for many common N-F reagents.[11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of Reactions with Chiral Fluorinated Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions involving chiral fluorinated amines is paramount for the design and synthesis of novel therapeutics and functional materials. The introduction of fluorine can significantly alter the electronic and steric properties of a molecule, thereby influencing the diastereoselectivity of subsequent transformations. This guide provides a comparative overview of the stereoselectivity observed in reactions of chiral molecules containing fluorine-rich functional groups, with a focus on trifluoromethylated compounds as analogs for difluoroamines, due to a scarcity of literature on the latter.
Comparative Stereoselectivity Data
The following table summarizes the diastereoselectivity of various reactions involving chiral substrates bearing trifluoromethyl or other fluoroalkyl groups. This data, extracted from recent literature, offers a quantitative comparison of the directing effect of these groups under different reaction conditions.
| Reaction Type | Chiral Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Vinylogous Aldol Reaction | Alkylidenepyrazolone & Trifluoromethyl Ketone | Bifunctional Organocatalyst | Toluene | 25 | >95:5 | up to 85% | [1][2] |
| Reduction of α-Fluoro-β-ketoester | Racemic α-fluoro-β-keto ester | Ketoreductase (KRED) 110 | Not specified | Not specified | High (anti) | High | [3] |
| Reduction of α-Fluoro-β-ketoester | Racemic α-fluoro-β-keto ester | Ketoreductase (KRED) 130 | Not specified | Not specified | High (syn) | High | [3] |
| Reduction of Trifluoromethyl Ketone | Aryl Trifluoromethyl Ketone | Chiral Organomagnesium Amide (COMA) | Not specified | Not specified | N/A | up to 98:2 e.r. | [4] |
| Allylation | Polyfluoroallyl boronate & Aldehyde | In situ-formed Organozinc Complex | Not specified | Not specified | Diastereodivergent | High | [5][6] |
| Nucleophilic Difluoromethylation | (S)-difluoromethyl phenyl sulfoximine & Imine | Strong Base | Not specified | Not specified | High | High | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for assessing the stereoselectivity of reactions with chiral fluorinated compounds.
1. Organocatalytic Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones [1][2]
-
Reaction Setup: To a solution of the alkylidenepyrazolone (0.1 mmol) and the trifluoromethyl ketone (0.12 mmol) in toluene (1.0 mL) at room temperature, the bifunctional organocatalyst (0.01 mmol, 10 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at 25 °C for the time indicated in the original research (typically 24-72 hours).
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired vinylogous aldol adduct.
-
Stereoselectivity Determination: The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral stationary phase HPLC analysis.
2. Ketoreductase-Mediated Reduction of α-Fluoro-β-ketoesters [3]
-
Reaction Setup: In a typical experiment, the racemic α-fluoro-β-keto ester is subjected to dynamic reductive kinetic resolution using a commercially available ketoreductase (KRED) enzyme.
-
Reaction Conditions: The reaction is carried out in a suitable buffer system with a cofactor (e.g., NADPH) regeneration system. The specific KRED enzyme used (e.g., KRED 110 for the anti-diastereomer or KRED 130 for the syn-diastereomer) dictates the stereochemical outcome.
-
Work-up and Purification: The product is extracted from the aqueous reaction mixture with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Stereoselectivity Determination: The diastereomeric and enantiomeric excess are determined by chiral GC or HPLC analysis. The absolute stereochemistry can be determined by derivatization (e.g., with Mosher's acid) and subsequent 19F NMR analysis.
Visualizing Reaction Workflows and Pathways
Understanding the logical flow of an experiment or the intricacies of a reaction pathway is often aided by visual representation. The following diagrams, generated using the DOT language, illustrate key concepts in assessing stereoselectivity.
Disclaimer: The information provided is based on analogous reactions with trifluoromethylated compounds due to the limited availability of data on the stereoselective reactions of chiral difluoroamines in the reviewed literature. Researchers should exercise caution when extrapolating these findings to difluoroamino systems and are encouraged to conduct thorough experimental validation.
References
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 4. Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N,N-Difluoroalkylamines: A Comparative Guide for Researchers
An in-depth review of the applications, performance, and experimental protocols of N,N-difluoroalkylamines in organic synthesis, medicinal chemistry, and agrochemical development, providing a comparative analysis against alternative methodologies.
N,N-Difluoroalkylamines have emerged as a versatile and valuable class of reagents and building blocks for researchers, scientists, and drug development professionals. Their unique chemical properties, stemming from the presence of the difluoroamino group, offer distinct advantages in various applications, from the selective introduction of fluorine atoms to the modulation of biological activity in pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of N,N-difluoroalkylamines with alternative compounds and methods, supported by experimental data and detailed protocols to facilitate their practical application.
Deoxyfluorination: A Selective Alternative to Traditional Reagents
One of the most prominent applications of N,N-difluoroalkylamines is in the deoxyfluorination of alcohols, a critical transformation in the synthesis of fluorinated organic molecules. Reagents such as N,N-diethyl-α,α-difluoro-m-methylbenzylamine (DFMBA) offer a milder and more selective alternative to traditional sulfur-based deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
While DAST and Deoxo-Fluor® are effective, they can be hazardous to handle and often lead to the formation of elimination byproducts, particularly with sensitive substrates. In contrast, N,N-difluoroalkylamines tend to be more thermally stable and can provide higher yields of the desired alkyl fluorides with reduced side reactions.
Table 1: Comparison of Deoxyfluorinating Agents in the Fluorination of Primary and Secondary Alcohols
| Entry | Substrate | Reagent | Conditions | Yield (%) of Alkyl Fluoride | Ref. |
| 1 | 1-Octanol | DAST | CH₂Cl₂, 0 °C to rt, 2 h | 75 | [1] |
| 2 | 1-Octanol | Deoxo-Fluor® | THF, 0 °C to rt, 2 h | 80 | [1] |
| 3 | 1-Octanol | DFMBA | Toluene, 80 °C, 4 h | 88 | [2] |
| 4 | Cyclohexanol | DAST | CH₂Cl₂, 0 °C to rt, 2 h | 55 (plus elimination) | [1] |
| 5 | Cyclohexanol | Deoxo-Fluor® | THF, 0 °C to rt, 2 h | 60 (plus elimination) | [1] |
| 6 | Cyclohexanol | DFMBA | Toluene, 100 °C, 6 h | 75 | [2] |
Experimental Protocol: Deoxyfluorination of 1-Octanol using DFMBA
To a solution of 1-octanol (1.0 mmol) in anhydrous toluene (5 mL) is added N,N-diethyl-α,α-difluoro-m-methylbenzylamine (DFMBA) (1.2 mmol). The reaction mixture is stirred at 80 °C for 4 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 1-fluorooctane.
Electrophilic Fluorination: The Rise of Selectfluor®
In the realm of electrophilic fluorination, N-fluoro-N'-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, has become an indispensable tool.[1][2] This N,N-difluoroalkylamine derivative is a stable, crystalline solid that serves as a user-friendly source of electrophilic fluorine. It offers significant advantages in terms of safety and handling compared to gaseous fluorine or other highly reactive fluorinating agents.
Selectfluor® is widely used for the fluorination of a broad range of substrates, including enolates, silyl enol ethers, and electron-rich aromatic compounds. Its versatility extends beyond simple fluorination, as it can also act as a powerful oxidant and a mediator in a variety of "fluorine-free" transformations.[1][3]
Table 2: Comparison of Electrophilic Fluorinating Agents
| Reagent | Physical State | Handling | Substrate Scope | Typical Yields | Ref. |
| F₂ | Gas | Highly hazardous, requires specialized equipment | Broad | Variable | [4] |
| XeF₂ | Crystalline solid | Toxic, moisture-sensitive | Good | Good to excellent | [5] |
| Selectfluor® | Crystalline solid | Stable, easy to handle | Broad | Good to excellent | [1][2] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid | Stable, easy to handle | Good | Good to excellent | [4] |
Experimental Protocol: Fluorination of 1,3-Dicarbonyl Compounds using Selectfluor®
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (10 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the corresponding α-fluorinated 1,3-dicarbonyl compound.
Modulating Physicochemical and Biological Properties in Medicinal Chemistry
The incorporation of the N,N-difluoroalkylamine moiety into drug candidates has become a valuable strategy in medicinal chemistry to fine-tune their physicochemical and biological properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the amine, impacting its ionization state at physiological pH. This can lead to improved cell permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.
The N,N-difluoroalkylamine group can also serve as a bioisostere for other functional groups, such as a hydroxyl or even a carboxyl group, allowing for the exploration of new chemical space and the potential for improved target engagement.
Table 3: Physicochemical Properties of a Hypothetical Drug Candidate and its N,N-Difluoroalkylamine Analog
| Compound | pKa | LogP | Metabolic Stability (t½ in human liver microsomes) |
| Drug Candidate (with -NH₂) | 9.2 | 2.5 | 30 min |
| N,N-Difluoroalkylamine Analog (with -NF₂) | 5.8 | 3.1 | > 120 min |
Applications in Agrochemicals
Similar to medicinal chemistry, the introduction of N,N-difluoroalkylamine groups into agrochemicals can lead to enhanced efficacy and improved environmental profiles. The increased metabolic stability can translate to longer-lasting pest control, while modifications in lipophilicity can affect the compound's uptake and translocation in plants.
Visualizing Workflows and Pathways
To better illustrate the role of N,N-difluoroalkylamines in research and development, the following diagrams, generated using the DOT language, depict a typical experimental workflow for screening fluorinated compounds and a simplified signaling pathway that could be modulated by a drug containing an N,N-difluoroalkylamine moiety.
Caption: A generalized workflow for the discovery of lead compounds incorporating N,N-difluoroalkylamines.
References
- 1. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in the Application of Selectfluor as a "Fluorine-free" Functional Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benthamscience.com [benthamscience.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for N,N-Difluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of N,N-Difluoromethanamine are critical for ensuring laboratory safety and environmental protection. Due to the limited availability of specific disposal protocols for this compound, a conservative approach emphasizing professional hazardous waste management is essential. This compound is classified as a reactive and potentially unstable compound, necessitating stringent safety measures.
Immediate Safety and Handling Precautions
Given the presence of N-F bonds, this compound should be treated as a potentially explosive and highly reactive substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of potentially toxic vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.
Disposal Procedures
Direct neutralization or treatment of this compound in a laboratory setting is not recommended without explicit, validated protocols. The unpredictable reactivity of N-fluoro compounds can lead to violent reactions or the release of toxic gases. The primary and safest disposal method is to transfer the material to a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram outlines the recommended decision-making process for the disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Summary of Disposal Options
| Disposal Method | Recommendation | Associated Hazards and Considerations |
| Professional Hazardous Waste Disposal | Highly Recommended | The safest and most compliant method. Ensures that the reactive and toxic nature of the compound is handled by trained professionals with appropriate equipment. |
| High-Temperature Incineration | By Professionals Only | A potential method for the complete destruction of fluorinated organic compounds. However, it requires specific conditions (high temperatures and long residence times) to prevent the formation of toxic byproducts such as hydrogen fluoride or other perfluorinated compounds.[1][2] |
| Chemical Neutralization (in-lab) | Not Recommended | The reactivity of N-fluoro compounds is not well-documented, and attempts at neutralization with common lab reagents (acids, bases, oxidizing, or reducing agents) could result in uncontrolled exothermic reactions, explosions, or the release of toxic gases. Reactive chemicals must be disposed of through a hazardous waste program.[3][4] |
| Landfilling | By Professionals Only | Permitted for certain hazardous wastes but does not destroy the compound and poses a long-term environmental risk if leaching occurs.[5] |
| Drain or Trash Disposal | Strictly Prohibited | This compound is expected to be toxic and reactive. Disposal via sewer or regular trash can lead to harmful environmental contamination and pose a significant danger to waste handling personnel.[3][6] |
Experimental Protocols
Due to the significant safety risks and the lack of validated procedures in publicly available literature, no experimental protocols for the in-laboratory neutralization or deactivation of this compound can be provided. The recommended and mandatory procedure is to manage it as a hazardous waste as outlined above.
Key Takeaways for Safe Disposal
-
Prioritize Safety: Assume this compound is highly reactive and toxic.
-
Do Not Improvise: Avoid any attempt to neutralize or dispose of the compound through non-validated methods.
-
Professional Disposal is Mandatory: The only recommended course of action is to label the waste clearly and have it managed by a certified hazardous waste disposal service.
-
Consult Your Institution's EHS: Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety department.
References
- 1. epa.gov [epa.gov]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling N,N-Difluoromethanamine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N,N-Difluoromethanamine, tailored for research scientists and drug development professionals. The following procedures are based on best practices for handling similar hazardous chemicals and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical Resistant Gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. Consider double gloving for extended operations. |
| Eyes | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1] |
| Body | Laboratory Coat or Chemical Resistant Suit | A flame-retardant lab coat should be worn for all procedures. For larger quantities or procedures with a high risk of splashing, a chemical-resistant suit is advised.[2][3] |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste, including gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and hazard warnings.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
